PU139
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-[1,2]thiazolo[5,4-b]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS/c13-8-3-5-9(6-4-8)15-12(16)10-2-1-7-14-11(10)17-15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCIVCACYJRAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SN(C2=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of PU139: An In-depth Technical Guide for Researchers
An overview of the pan-histone acetyltransferase inhibitor PU139, detailing its mechanism of action, effects on cellular processes, and potential therapeutic applications.
Introduction
This compound is a potent, small-molecule, pan-histone acetyltransferase (HAT) inhibitor that has demonstrated significant anti-neoplastic properties in preclinical studies. As a member of the pyridoisothiazolone class of compounds, this compound exerts its effects by broadly targeting the activity of multiple histone acetyltransferases, key enzymes in epigenetic regulation. This technical guide provides a comprehensive overview of the core mechanism of this compound, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Pan-HAT Inhibition
The primary mechanism of action of this compound is the inhibition of a range of histone acetyltransferases. HATs are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine (B10760008) residues on histone tails and other proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure that is generally associated with transcriptional activation.
This compound has been shown to inhibit the activity of several key HATs, including those from the GNAT (Gcn5-related N-acetyltransferase) and p300/CBP (CREB-binding protein) families.[1][2] This broad-spectrum inhibition leads to a global reduction in histone acetylation, a state known as histone hypoacetylation.
Quantitative Inhibition Data
The inhibitory activity of this compound against various HATs has been quantified, with the following half-maximal inhibitory concentrations (IC50):
| Histone Acetyltransferase (HAT) | IC50 (μM) |
| Gcn5 | 8.39[1] |
| p300/CBP-associated factor (PCAF) | 9.74[1] |
| CREB-binding protein (CBP) | 2.49[1] |
| p300 | 5.35[1] |
Downstream Cellular Effects
The pan-HAT inhibition by this compound triggers a cascade of downstream cellular events, ultimately leading to anti-proliferative and cytotoxic effects in cancer cells.
Histone Hypoacetylation and Transcriptional Repression
By inhibiting HATs, this compound leads to a decrease in the acetylation of specific lysine residues on histone tails. Studies have shown that this compound treatment results in the hypoacetylation of histone H3 at lysines 9 and 14 (H3K9ac and H3K14ac) and histone H4 at lysines 8 and 16 (H4K8ac and H4K16ac).[3] This hypoacetylation promotes a more condensed chromatin state, restricting the access of transcription factors and RNA polymerase to gene promoters and enhancers, thereby leading to the repression of gene transcription.
Figure 1: this compound inhibits HATs, leading to histone hypoacetylation and transcriptional repression.
Cell Growth Inhibition and Caspase-Independent Cell Death
This compound exhibits potent anti-proliferative activity across a range of cancer cell lines. The growth inhibitory (GI50) concentrations are generally below 60 μM for cell lines such as A431, A549, A2780, HepG2, SW480, U-87 MG, HCT116, SK-N-SH, and MCF7.[1]
A key finding is that this compound induces a form of caspase-independent cell death.[2][4] This is evidenced by the observation that the pan-caspase inhibitor zVAD-fmk does not rescue cells from this compound-induced death.[4] Further analysis reveals a significant increase in the population of cells that are double-positive for Annexin-V and propidium (B1200493) iodide (PI), suggesting a necrotic or necroptotic-like cell death mechanism.[4] This form of cell death is distinct from classical apoptosis, which is a caspase-dependent process.
While the precise pathway is still under investigation, the caspase-independent nature of cell death points towards the involvement of pathways like necroptosis, which is mediated by the RIPK1/RIPK3/MLKL signaling axis.
Figure 2: Proposed necroptotic pathway of this compound-induced caspase-independent cell death.
Synergy with Doxorubicin (B1662922)
This compound has been shown to synergize with the conventional chemotherapeutic agent doxorubicin in inhibiting the growth of neuroblastoma xenografts in vivo.[1][2] Doxorubicin's primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species, all of which lead to DNA damage.
The synergistic effect of this compound is likely mediated through its modulation of the DNA damage response (DDR). By inducing histone hypoacetylation, this compound can alter the chromatin landscape, potentially hindering the accessibility of DNA repair proteins to sites of doxorubicin-induced DNA damage. This impairment of the DDR would lead to an accumulation of DNA lesions, ultimately enhancing the cytotoxic effects of doxorubicin.
Figure 3: Synergistic mechanism of this compound and Doxorubicin via inhibition of the DNA Damage Response.
Experimental Protocols
In Vitro HAT Inhibition Assay (Radiometric Filter-Binding)
This is a representative protocol for determining the IC50 of a HAT inhibitor.
-
Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).
-
Enzyme and Substrate : To the reaction buffer, add the recombinant HAT enzyme (e.g., p300, Gcn5), a histone peptide substrate (e.g., H3 or H4 peptide), and [3H]-Acetyl-CoA.
-
Inhibitor Addition : Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixtures. Include a DMSO-only control.
-
Incubation : Incubate the reactions at 30°C for a specified time (e.g., 10-30 minutes).
-
Stopping the Reaction : Spot the reaction mixtures onto P81 phosphocellulose filter paper to stop the reaction.
-
Washing : Wash the filter papers extensively with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [3H]-Acetyl-CoA.
-
Scintillation Counting : Place the dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis : Calculate the percentage of HAT activity inhibition for each this compound concentration relative to the control and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.
Western Blot for Histone Acetylation
-
Cell Treatment and Lysis : Treat cells with this compound for the desired time, then harvest and lyse the cells to extract proteins.
-
Histone Extraction : For histone analysis, perform an acid extraction of the nuclear fraction.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation : Block the membrane and incubate with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-acetyl-H4K8, anti-acetyl-H4K16) and a loading control (e.g., anti-total H3).
-
Secondary Antibody and Detection : Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Figure 4: General experimental workflow for characterizing the in vitro effects of this compound.
Conclusion
This compound is a potent pan-histone acetyltransferase inhibitor with promising anti-cancer activity. Its core mechanism involves the broad inhibition of HAT enzymes, leading to global histone hypoacetylation and subsequent transcriptional repression. This epigenetic modulation results in the inhibition of cancer cell growth and the induction of a caspase-independent form of cell death, likely necroptosis. Furthermore, this compound demonstrates synergistic effects with conventional chemotherapeutics like doxorubicin, potentially by impairing the DNA damage response. These findings highlight this compound as a valuable tool for further research into the role of histone acetylation in cancer and as a potential lead compound for the development of novel epigenetic therapies. Further investigation into the precise molecular pathways affected by this compound will be crucial for its clinical translation.
References
The Effect of PU139 on Global Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PU139 is a potent small molecule inhibitor of histone acetyltransferases (HATs), critical enzymes in the epigenetic regulation of gene expression. By catalyzing the transfer of acetyl groups to lysine (B10760008) residues on histone tails, HATs play a pivotal role in chromatin remodeling and transcriptional activation. Dysregulation of HAT activity is implicated in numerous diseases, including cancer, making them attractive therapeutic targets. This technical guide provides an in-depth overview of the effects of this compound on global histone acetylation, presenting key quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular mechanisms.
Mechanism of Action: Direct Inhibition of Histone Acetyltransferases
This compound functions as a pan-HAT inhibitor, targeting multiple members of the HAT family. This broad-spectrum activity results in a global reduction of histone acetylation, leading to chromatin condensation and transcriptional repression of specific genes. The primary mechanism of this compound is the direct inhibition of the enzymatic activity of HATs, preventing the transfer of acetyl groups from acetyl-CoA to histone lysine residues.
Caption: Direct inhibitory action of this compound on histone acetyltransferases.
Quantitative Data on this compound Activity and Effects
The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative findings on its inhibitory activity against specific HATs and its impact on histone acetylation levels.
Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases
| Target HAT | IC50 (μM) |
| Gcn5 | 8.39[1] |
| PCAF | 9.74[1] |
| p300 | 5.35[1] |
| CBP | 2.49[1] |
Table 2: Effect of this compound on Histone Acetylation at a Specific Gene Promoter in Schistosoma mansoni
This data was obtained via Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) on the Smp14 promoter in adult worms treated with 20 µM this compound for 48 hours. The results demonstrate a significant reduction in histone H3 and H4 acetylation at this specific locus.
| Histone Mark | Treatment | % Input DNA (Mean ± SEM) | P-value |
| Acetylated H3 | Vehicle | ~0.12 | <0.001 |
| This compound | ~0.04 | ||
| Acetylated H4 | Vehicle | ~0.08 | <0.001 |
| This compound | ~0.02 |
Note: Values are estimated from graphical data presented in the source publication and represent the relative enrichment of acetylated histones at the Smp14 promoter.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on histone acetylation.
Western Blot Analysis of Global Histone Acetylation
This protocol is adapted from the methodology described in studies investigating this compound's effect on cancer cell lines.
Objective: To qualitatively and semi-quantitatively assess the changes in global levels of specific histone acetylation marks upon this compound treatment.
Materials:
-
Cell lines (e.g., SK-N-SH neuroblastoma, HCT116 colon carcinoma)
-
This compound
-
HDAC inhibitor (e.g., SAHA, optional for increasing basal acetylation)
-
Cell lysis buffer
-
0.2 N Hydrochloric acid (HCl) for histone extraction
-
BCA Protein Assay Kit
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-acetyl-H4K8, anti-acetyl-H4K16) and total histones (e.g., anti-H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound (e.g., 25 µM) for a specified duration (e.g., 3 hours). A vehicle control (e.g., DMSO) should be run in parallel. Optional: Co-treat with an HDAC inhibitor to increase the dynamic range of detection.
-
Cell Harvesting and Histone Extraction:
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Pellet cells by centrifugation.
-
Lyse cells and isolate nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to acid-extract histones.
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of histone extracts by boiling in Laemmli buffer.
-
Separate proteins on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using software like ImageJ. Normalize the intensity of the acetylated histone bands to the corresponding total histone bands to account for loading differences.
-
Caption: Workflow for Western blot analysis of histone acetylation.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol provides a general framework for performing a ChIP assay to investigate the effect of this compound on histone acetylation at specific genomic loci.
Objective: To quantify the changes in the association of specific acetylated histones with particular gene promoters or regulatory regions following this compound treatment.
Materials:
-
Cells or tissues treated with this compound or vehicle
-
Formaldehyde (B43269) for cross-linking
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment
-
ChIP-grade antibodies against specific acetylated histones
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR machine and reagents
Procedure:
-
Cross-linking: Treat cells/tissues with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release nuclei. Isolate the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with specific ChIP-grade antibodies overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads extensively to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads. Reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat with RNase A and Proteinase K to remove RNA and proteins. Purify the DNA using a DNA purification kit.
-
Analysis: Quantify the enriched DNA using qPCR with primers specific to the genomic regions of interest. Normalize the results to input DNA.
Caption: General workflow for Chromatin Immunoprecipitation (ChIP).
Signaling Pathways Influenced by this compound
The primary effect of this compound is the direct inhibition of HAT enzymes. However, the activity of HATs is intricately linked with various cellular signaling pathways. While direct modulation of these pathways by this compound is an area of ongoing investigation, its impact on histone acetylation can indirectly influence pathways that are sensitive to chromatin state.
Interplay with NF-κB and PI3K/Akt Signaling
The NF-κB and PI3K/Akt pathways are crucial for cell survival, proliferation, and inflammation, and their activity can be modulated by the acetylation status of both histone and non-histone proteins. For instance, the p300/CBP HATs can acetylate components of these pathways, thereby regulating their activity. By inhibiting p300/CBP, this compound has the potential to indirectly influence these signaling cascades. Further research is required to fully elucidate the direct effects of this compound on these pathways.
Caption: Potential indirect influence of this compound on key signaling pathways.
Conclusion
This compound is a valuable research tool for studying the roles of histone acetylation in various biological processes. Its ability to induce global histone hypoacetylation through the inhibition of multiple HAT enzymes provides a powerful means to probe the epigenetic regulation of gene expression. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further understanding the therapeutic potential of targeting histone acetyltransferases. Future studies are warranted to fully delineate the complex interplay between this compound, histone acetylation, and cellular signaling networks.
References
PU139: A Potent Pan-Histone Acetyltransferase Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PU139 is a small molecule inhibitor of histone acetyltransferases (HATs), a class of enzymes crucial for epigenetic regulation. As a pan-HAT inhibitor, this compound demonstrates broad activity against multiple HAT family members, making it a valuable tool for investigating the roles of histone acetylation in various biological processes, particularly in the context of cancer biology. This technical guide provides a comprehensive overview of this compound, including its biochemical activity, cellular effects, and preclinical efficacy. Detailed experimental protocols and data are presented to facilitate its use as a chemical probe in laboratory settings.
Introduction to this compound and Histone Acetyltransferases
Histone acetyltransferases (HATs) are a family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine (B10760008) residues on histone tails. This post-translational modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure. This "euchromatin" state is generally associated with transcriptional activation. Beyond histones, HATs can also acetylate non-histone proteins, thereby modulating their function.
The aberrant activity of HATs has been implicated in the pathogenesis of numerous diseases, including cancer. Overexpression or dysregulation of specific HATs can lead to uncontrolled cell proliferation and survival. Consequently, HAT inhibitors have emerged as a promising class of therapeutic agents.
This compound is a pyridoisothiazolone-based compound that acts as a potent, cell-permeable, pan-HAT inhibitor. Its ability to simultaneously inhibit multiple HAT enzymes makes it a powerful tool to probe the global effects of histone acetylation and to explore the therapeutic potential of broad HAT inhibition.
Quantitative Data for this compound
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity across different targets and cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases
| Target HAT | IC50 (μM) |
| Gcn5 | 8.39[1][2] |
| p300/CBP-associated factor (PCAF) | 9.74[1][2] |
| CREB-binding protein (CBP) | 2.49[1][2] |
| p300 | 5.35[1][2] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (μM) |
| A431 | Skin Carcinoma | <60[1] |
| A549 | Lung Carcinoma | <60[1] |
| A2780 | Ovarian Cancer | <60[1] |
| HepG2 | Hepatocellular Carcinoma | <60[1] |
| SW480 | Colon Adenocarcinoma | <60[1] |
| U-87 MG | Glioblastoma | <60[1] |
| HCT116 | Colon Carcinoma | <60[1] |
| SK-N-SH | Neuroblastoma | <60[1] |
| MCF7 | Breast Adenocarcinoma | <60[1] |
Table 3: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model
| Treatment Group | Dosage and Administration | Outcome |
| This compound | 25 mg/kg; intraperitoneal injection | Moderate but significant tumor growth inhibition compared to the untreated group.[1] |
| This compound + Doxorubicin | This compound (25 mg/kg; i.p.) and Doxorubicin (8 mg/kg; i.v.) | Synergistic effect in tumor growth inhibition.[1] |
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of multiple HATs. This leads to a global reduction in histone acetylation, resulting in chromatin condensation and transcriptional repression of genes involved in cell proliferation and survival. The diagram below illustrates the general mechanism of action of this compound.
References
The Impact of PU139 on Chromatin Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor with significant anti-neoplastic properties. By targeting key enzymes responsible for histone acetylation—Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300—this compound induces a state of histone hypoacetylation. This alteration in the epigenetic landscape leads to chromatin condensation, modulation of gene expression, and ultimately, inhibition of cancer cell growth. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on chromatin structure, and detailed protocols for key experimental assays. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's biological effects.
Introduction to this compound and Chromatin Structure
Chromatin, the complex of DNA and proteins within the nucleus, exists in a dynamic state, transitioning between condensed (heterochromatin) and open (euchromatin) conformations to regulate gene expression. A key post-translational modification governing this process is histone acetylation, catalyzed by histone acetyltransferases (HATs) and reversed by histone deacetylases (HDACs). Acetylation of lysine (B10760008) residues on histone tails neutralizes their positive charge, weakening their interaction with negatively charged DNA and promoting a more open chromatin structure, which is generally associated with transcriptional activation.
This compound, a pyridoisothiazolone derivative, functions as a pan-HAT inhibitor, broadly targeting the enzymatic activity of multiple HAT families.[1][2][3] This inhibition leads to a global reduction in histone acetylation, favoring a more condensed chromatin state and subsequent repression of gene transcription. This mode of action underlies this compound's efficacy in inhibiting the proliferation of various cancer cell lines and its synergistic effects with conventional chemotherapeutic agents.[1][3]
Quantitative Data on this compound Activity
The following tables summarize the inhibitory activity of this compound against various histone acetyltransferases and its anti-proliferative effects on a panel of human cancer cell lines.
Table 1: Inhibitory Activity of this compound against Histone Acetyltransferases (HATs) [1][4]
| Target HAT | IC50 (μM) |
| Gcn5 | 8.39 |
| p300/CBP-associated factor (PCAF) | 9.74 |
| CREB-binding protein (CBP) | 2.49 |
| p300 | 5.35 |
Table 2: Growth Inhibitory Activity of this compound in Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | GI50 (μM) |
| A431 | Epidermoid Carcinoma | <60 |
| A549 | Lung Adenocarcinoma | <60 |
| A2780 | Ovarian Carcinoma | <60 |
| HepG2 | Hepatocellular Carcinoma | <60 |
| SW480 | Colon Adenocarcinoma | <60 |
| U-87 MG | Glioblastoma | <60 |
| HCT116 | Colon Carcinoma | <60 |
| SK-N-SH | Neuroblastoma | <60 |
| MCF7 | Breast Carcinoma | <60 |
Mechanism of Action: Signaling Pathway
This compound exerts its effects by inhibiting the catalytic activity of HATs, thereby preventing the transfer of acetyl groups from acetyl-CoA to histone lysine residues. This leads to a hypoacetylated state of histones, resulting in a more compact chromatin structure and altered gene expression.
Caption: this compound inhibits HATs, leading to histone hypoacetylation and chromatin condensation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on chromatin structure and cell viability.
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of a specific HAT enzyme in a cell-free system.
Caption: Workflow for the in vitro HAT inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
Dilute recombinant HAT enzyme (e.g., p300) in reaction buffer to the desired concentration.
-
Prepare a stock solution of histone H3 peptide substrate.
-
Prepare a stock solution of Acetyl-CoA.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the HAT enzyme, histone substrate, and this compound dilutions.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding Acetyl-CoA to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of HAT activity relative to the positive control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Cell Growth Inhibition (Sulforhodamine B - SRB) Assay
This assay is used to determine the cytotoxic and cytostatic effects of this compound on adherent cancer cell lines.[1][2][3][9][10]
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
Cell Fixation and Staining:
-
Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
-
Western Blot Analysis of Histone Acetylation
This protocol is used to detect the levels of specific histone acetylation marks in cells treated with this compound.[11][12][13]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer to isolate the nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl or H2SO4) overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid.
-
-
Protein Quantification and SDS-PAGE:
-
Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4K16) and a loading control (e.g., anti-total H3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the association of specific histone modifications with particular genomic regions in response to this compound treatment.[14][15][16][17][18]
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Incubate the chromatin with an antibody specific for the histone modification of interest (e.g., anti-acetyl-H3K27) or a negative control IgG overnight at 4°C.
-
Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters.
-
In Vivo Efficacy and Combination Therapy
This compound has demonstrated anti-tumor activity in vivo, particularly in neuroblastoma xenograft models.[3][14] Furthermore, it exhibits a synergistic effect when combined with the conventional chemotherapeutic agent doxorubicin (B1662922).[1][3]
Neuroblastoma Xenograft Model
Caption: Workflow for a neuroblastoma xenograft study.
Protocol:
-
Cell Culture and Implantation:
-
Tumor Growth and Treatment Initiation:
-
Monitor mice for tumor development.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 25 mg/kg, intraperitoneally) and/or doxorubicin (e.g., 8 mg/kg, intravenously) according to the study design.[1] A typical regimen might involve weekly or bi-weekly injections.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers and calculate tumor volume regularly.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Conclusion
This compound is a valuable research tool for investigating the role of histone acetylation in chromatin structure and gene regulation. Its potent pan-HAT inhibitory activity translates into significant anti-proliferative effects in a wide range of cancer cell lines and in vivo models. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting histone acetyltransferases. The synergistic interaction of this compound with conventional chemotherapeutics like doxorubicin highlights a promising avenue for future cancer therapy development.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 3hbiomedical.com [3hbiomedical.com]
- 6. abcam.com [abcam.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. canvaxbiotech.com [canvaxbiotech.com]
- 11. benchchem.com [benchchem.com]
- 12. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 18. Overview of Chromatin IP Assay Methodology | Cell Signaling Technology [cellsignal.com]
- 19. Description of a New Xenograft Model of Metastatic Neuroblastoma Using NOD/SCID/Il2rg Null (NSG) Mice | In Vivo [iv.iiarjournals.org]
- 20. Development and characterization of a human orthotopic neuroblastoma xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Next-generation humanized patient-derived xenograft mouse model for pre-clinical antibody studies in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. geneticsmr.org [geneticsmr.org]
- 23. Neuroblastoma patient-derived orthotopic xenografts retain metastatic patterns and geno- and phenotypes of patient tumours - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling PU-139: A Technical Guide to its Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note on Nomenclature: The designation "PU-139" does not correspond to a readily identifiable, publicly documented chemical entity within scientific literature. The query likely refers to a compound within the purine-derivative class of molecules, which are significant in drug discovery, or it may be an internal project name not yet in the public domain. This guide will focus on the discovery and synthesis of the 8-arylmethyl-9H-purin-6-amine scaffold, a core structure for a class of potent Heat Shock Protein 90 (Hsp90) inhibitors, which aligns with the likely context of the user's request in the field of drug development.
Executive Summary
This technical guide provides a comprehensive overview of the discovery and synthesis of 8-arylmethyl-9H-purin-6-amine derivatives, a significant class of molecules in therapeutic research. These compounds have been identified as potent inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a key target in cancer and neurodegenerative disease research. This document details the synthetic methodologies, including traditional and microwave-assisted protocols, and presents key biological data for representative compounds. Furthermore, it visualizes the Hsp90 signaling pathway and the experimental workflows for synthesis, providing a foundational resource for researchers in the field.
Discovery and Therapeutic Rationale
The discovery of purine-based inhibitors of Hsp90 marked a significant advancement in the development of synthetic small-molecule therapeutics targeting this chaperone protein. Hsp90 plays a crucial role in the conformational maturation and stability of a wide range of "client" proteins, many of which are implicated in oncogenesis and the progression of neurodegenerative disorders.[1] By inhibiting Hsp90, these client proteins are destabilized and targeted for proteasomal degradation, leading to anti-tumor activity and the reduction of toxic protein aggregates.
The 8-arylmethyl-9H-purin-6-amine scaffold emerged from empirical structure-based design efforts.[1] Compounds such as PU3 and its derivative PU24FCl were among the first synthetic Hsp90 inhibitors to demonstrate anti-tumor activity across a broad range of cancer types.[1] Further modifications to this scaffold have led to the development of compounds with improved pharmacological properties and the ability to cross the blood-brain barrier, showing potential for the treatment of neurodegenerative diseases like Alzheimer's.[1]
Synthesis of 8-Arylmethyl-9H-purin-6-amines
The synthesis of the 8-arylmethyl-9H-purin-6-amine core has been approached through various methods. A traditional three-step protocol has been widely used, but more recent advancements have introduced more efficient microwave-assisted, one-pot syntheses.
Traditional Three-Step Synthesis
The conventional synthesis involves a three-step process:[1]
-
Activation of the Aryl Acetic Acid: The corresponding phenylacetic acid is converted to its more reactive acid fluoride (B91410).
-
Amide Coupling: The acid fluoride is then coupled with a pyrimidine (B1678525) triamine or tetraamine (B13775644) (e.g., pyrimidine-4,5,6-triamine (B90907) or pyrimidine-2,4,5,6-tetraamine) in the presence of a base like potassium carbonate (K₂CO₃).
-
Cyclization: The resulting intermediate amide undergoes condensation to form the purine (B94841) ring system.
Microwave-Assisted One-Pot Synthesis
A more streamlined and efficient method utilizes microwave-assisted organic synthesis.[1][2] This approach allows for the direct, one-pot synthesis of 8-arylmethyl-9H-purin-6-amines from an aryl acetic acid and an aminopyrimidine.
Experimental Protocol: Microwave-Assisted Synthesis [1]
-
Reaction Setup: In a conical-bottomed Smith Process vial, combine the aryl acetic acid (0.2 mmol), aminopyrimidine (0.24 mmol), and triphenyl phosphite (B83602) (63 μL, 0.24 mmol) in 1 mL of anhydrous pyridine.
-
Microwave Irradiation: Seal the vial and irradiate it in a microwave reactor for 15 minutes at 220°C. The pressure will reach approximately 8 bar.
-
Work-up and Purification: After cooling, concentrate the reaction mixture under vacuum. Purify the residue by preparative thin-layer chromatography (TLC) using a mobile phase of chloroform/ammoniated methanol (B129727) (25:1) to yield the desired 8-arylmethyl-9H-purin-6-amine product.
Quantitative Data
The biological activity of Hsp90 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their binding affinity (Kᵢ). While specific data for a compound named "PU-139" is not available, the following table summarizes representative data for related 8-arylmethyl-9H-purin-6-amine derivatives to provide a comparative context.
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| PU3 | Hsp90 | Competitive Binding | ~50 | [1] |
| PU24FCl | Hsp90 | Competitive Binding | <50 | [1] |
| PU-DZ8 | Hsp90 | Not Specified | Not Specified | [1] |
Note: Specific IC₅₀ values can vary depending on the assay conditions.
Visualizations
Hsp90 Signaling Pathway and Inhibition
The following diagram illustrates the role of Hsp90 in client protein activation and the mechanism of its inhibition by purine-based inhibitors.
Caption: Hsp90 chaperone cycle and its inhibition by purine-based drugs.
Experimental Workflow: Microwave-Assisted Synthesis
The workflow for the one-pot, microwave-assisted synthesis of 8-arylmethyl-9H-purin-6-amines is depicted below.
Caption: Workflow for microwave-assisted synthesis of 8-arylmethyl-9H-purin-6-amines.
Conclusion
The 8-arylmethyl-9H-purin-6-amine scaffold represents a cornerstone in the development of synthetic Hsp90 inhibitors. The evolution of synthetic methodologies from traditional multi-step processes to efficient microwave-assisted, one-pot reactions has significantly accelerated the exploration of chemical diversity within this class of compounds.[1][2] These molecules continue to be promising therapeutic candidates for a range of diseases, and the protocols and data presented herein provide a valuable resource for ongoing research and development efforts in this area.
References
The Pan-HAT Inhibitory Activity of PU139: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Pyridoisothiazolone-Based Histone Acetyltransferase Inhibitor
This technical guide provides a comprehensive overview of PU139, a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor. Designed for researchers, scientists, and drug development professionals, this document details this compound's inhibitory activity, its effects on cellular processes, and the experimental methodologies used to characterize this compound.
Core Inhibitory Activity and Cellular Effects
This compound is a pyridoisothiazolone-based compound that demonstrates broad-spectrum inhibitory activity against multiple histone acetyltransferases. Its primary mechanism of action involves the direct inhibition of HAT enzymes, leading to a global reduction in histone acetylation, a key epigenetic modification essential for transcriptional regulation.
Quantitative Inhibitory Activity
This compound has been shown to inhibit several key HAT enzymes with varying potencies. The half-maximal inhibitory concentrations (IC50) against major HATs are summarized below.
| Target HAT Enzyme | IC50 (μM) |
| Gcn5 | 8.39[1] |
| p300/CBP-associated factor (PCAF) | 9.74[1] |
| CREB-binding protein (CBP) | 2.49[1] |
| p300 | 5.35[1] |
Table 1: In vitro inhibitory activity of this compound against various histone acetyltransferases.
Cellular Growth Inhibition
The pan-HAT inhibitory activity of this compound translates to potent anti-proliferative effects across a range of human cancer cell lines. The half-maximal growth inhibition (GI50) values for several cell lines are presented below.
| Cell Line | Cancer Type | GI50 (μM) |
| A431 | Skin Carcinoma | <60[1] |
| A549 | Lung Carcinoma | <60[1] |
| A2780 | Ovarian Cancer | <60[1] |
| HepG2 | Hepatocellular Carcinoma | <60[1] |
| SW480 | Colon Adenocarcinoma | <60[1] |
| U-87 MG | Glioblastoma | <60[1] |
| HCT116 | Colon Carcinoma | <60[1] |
| SK-N-SH | Neuroblastoma | <60[1] |
| MCF7 | Breast Adenocarcinoma | <60[1] |
Table 2: Anti-proliferative activity of this compound in various human cancer cell lines.
Induction of Caspase-Independent Cell Death
A key characteristic of this compound's cellular effect is the induction of caspase-independent cell death, particularly observed in neuroblastoma cell lines.[2][3] This mode of cell death is significant as it suggests a potential therapeutic avenue for cancers that have developed resistance to apoptosis-inducing agents.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro HAT Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of HATs in the presence of an inhibitor.
Materials:
-
Recombinant HAT enzyme (e.g., Gcn5, PCAF, p300, CBP)
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
HAT assay buffer
-
Developer solution (e.g., containing a thiol-reactive fluorescent probe)
-
This compound (or other test inhibitor)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, the specific HAT enzyme, and the histone peptide substrate.
-
Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (DMSO).
-
Initiate the reaction by adding Acetyl-CoA to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add the developer solution. The developer reacts with the free Coenzyme A (CoA-SH) produced during the acetylation reaction to generate a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Western Blot for Histone Acetylation
This method is used to assess the in-cell activity of this compound by measuring the levels of specific histone acetylation marks.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4K16) and total histone H3 (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with various concentrations of this compound for a specified time.
-
Harvest the cells and lyse them to extract total protein.
-
Quantify the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark. In a separate blot, or after stripping, probe with an antibody for total histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative change in histone acetylation levels.
Cell Viability and Growth Inhibition Assay (e.g., MTT or Crystal Violet)
These assays are used to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
This compound
-
MTT reagent or Crystal Violet staining solution
-
Solubilization buffer (for MTT) or acetic acid (for Crystal Violet)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a set period (e.g., 24, 48, 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals. Solubilize the crystals and measure the absorbance at 570 nm.
-
For Crystal Violet assay: Fix the cells, stain with Crystal Violet, and then solubilize the dye. Measure the absorbance at 590 nm.
-
Calculate the percentage of cell viability or growth inhibition relative to the vehicle-treated control and determine the GI50 value.
Signaling Pathways and Mechanisms of Action
The pan-HAT inhibitory nature of this compound suggests its involvement in a multitude of cellular signaling pathways that are dependent on histone and non-histone protein acetylation.
Caption: General mechanism of action for this compound.
The inhibition of Gcn5 and p300/CBP by this compound is expected to impact several critical signaling pathways:
-
Wnt/β-catenin Pathway: p300/CBP acts as a coactivator for β-catenin, a key transcriptional regulator in the Wnt pathway. Inhibition of p300/CBP would likely lead to the downregulation of Wnt target genes involved in proliferation and cell fate determination.
-
p53 Signaling: p300/CBP acetylates the tumor suppressor protein p53, which is crucial for its stability and transcriptional activity. By inhibiting p300/CBP, this compound may modulate the p53-mediated response to cellular stress.
-
NF-κB Signaling: The transcription factor NF-κB, a master regulator of inflammation and cell survival, is also activated through acetylation by p300/CBP. Inhibition of this process could lead to the suppression of NF-κB target genes.
Caption: Potential downstream signaling pathways affected by this compound.
In Vivo Activity and Therapeutic Potential
In preclinical models, this compound has demonstrated significant anti-tumor activity. In neuroblastoma xenograft models, this compound treatment led to the inhibition of tumor growth.[3] Furthermore, this compound exhibited a synergistic effect when used in combination with the chemotherapeutic agent doxorubicin, suggesting its potential utility in combination therapy regimens.[3] In vivo studies also confirmed that this compound reduces histone lysine (B10760008) acetylation at concentrations that inhibit tumor growth, demonstrating target engagement in a physiological setting.[3]
Caption: In vivo experimental workflow for evaluating this compound efficacy.
Conclusion and Future Directions
This compound is a valuable research tool for studying the roles of histone acetyltransferases in health and disease. Its pan-HAT inhibitory profile and demonstrated in vitro and in vivo anti-cancer activity make it a compound of interest for further drug development efforts. Future research should focus on elucidating the specific downstream molecular consequences of this compound treatment in various cancer types to identify predictive biomarkers and rational combination therapies. A deeper understanding of its impact on non-histone protein acetylation will also be crucial for a comprehensive assessment of its therapeutic potential and potential off-target effects.
References
The Pan-HAT Inhibitor PU139: A Technical Guide to its Impact on Non-Histone Protein Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor with significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. While its impact on histone acetylation is well-documented, its influence on the acetylation of non-histone proteins is a critical area of investigation for understanding its full mechanism of action and therapeutic potential. This technical guide provides an in-depth analysis of the known and inferred effects of this compound on the acetylation of key non-histone proteins, namely p53, STAT3, and NF-κB. By inhibiting a broad spectrum of HATs, including Gcn5, p300/CBP-associated factor (PCAF), and CREB-binding protein (CBP)/p300, this compound is positioned to modulate the functional status of these critical signaling molecules, which are central to tumorigenesis and cellular stress responses. This document details the signaling pathways involved, presents available quantitative data, and provides comprehensive experimental protocols for researchers to investigate these effects further.
Introduction to this compound and Non-Histone Protein Acetylation
This compound is a pyridoisothiazolone derivative that acts as a pan-inhibitor of histone acetyltransferases (HATs).[1] Specifically, it targets the GNAT (Gcn5-related N-acetyltransferase) and p300/CBP families of HATs.[1] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine (B10760008) residues on both histone and non-histone proteins. While histone acetylation is a key epigenetic modification that regulates gene expression, the acetylation of non-histone proteins is a critical post-translational modification that modulates their stability, localization, DNA-binding affinity, and interaction with other proteins.[2]
Many non-histone proteins targeted for acetylation are transcription factors, signal transducers, and molecular chaperones that play pivotal roles in cancer progression.[2] Key examples include the tumor suppressor p53, the signal transducer and activator of transcription 3 (STAT3), and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[3][4][5] The HATs p300/CBP and PCAF are known to be major acetyltransferases for these proteins.[3][4] Given that this compound inhibits these HATs, it is strongly inferred that this compound treatment will lead to a reduction in the acetylation of p53, STAT3, and NF-κB, thereby altering their functional activities.
This compound's Target HATs and Their Known Non-Histone Substrates
The inhibitory activity of this compound against major HATs positions it as a significant modulator of a wide range of cellular processes. The table below summarizes the inhibitory concentrations (IC50) of this compound for its primary HAT targets and lists some of their key non-histone protein substrates.
| Histone Acetyltransferase (HAT) | This compound IC50 (μM)[6] | Key Non-Histone Protein Substrates |
| Gcn5 | 8.39 | p53, c-Myc, PGC-1α |
| PCAF | 9.74 | p53, NF-κB (p65/RelA), STAT3 |
| CBP | 2.49 | p53, STAT3, NF-κB (p65/RelA) |
| p300 | 5.35 | p53, STAT3, NF-κB (p65/RelA) |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and logical relationships affected by this compound.
Caption: this compound inhibits HATs, leading to reduced non-histone protein acetylation and altered cellular outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring NF-κB Phosphorylation and Acetylation | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylated STAT3 is crucial for methylation of tumor-suppressor gene promoters and inhibition by resveratrol results in demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PU139: An In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetyltransferases (HATs) are a class of enzymes that play a critical role in the regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to lysine (B10760008) residues on histone tails. This post-translational modification is generally associated with a more relaxed chromatin structure, leading to transcriptional activation. Dysregulation of HAT activity has been implicated in various diseases, including cancer, making HATs attractive therapeutic targets. PU139 is a potent pan-histone acetyltransferase inhibitor, demonstrating activity against several key HAT enzymes. These application notes provide a detailed protocol for assessing the in vitro inhibitory activity of this compound against various HATs.
This compound Inhibitory Profile
This compound has been shown to inhibit a range of HATs, making it a valuable tool for studying the roles of these enzymes in cellular processes. The half-maximal inhibitory concentration (IC50) values for this compound against several HATs are summarized below.
| HAT Enzyme | IC50 (µM) |
| Gcn5 | 8.39[1][2][3] |
| PCAF | 9.74[1][2][3] |
| CBP | 2.49[1][2][3] |
| p300 | 5.35[1][2][3] |
Signaling Pathway of HAT Inhibition
Histone acetyltransferases, such as p300, CBP, Gcn5, and PCAF, utilize Acetyl-CoA as a cofactor to transfer an acetyl group to lysine residues on histone tails. This acetylation neutralizes the positive charge of the lysine, weakening the interaction between the histone tail and the negatively charged DNA backbone. This leads to a more open chromatin structure, allowing for the binding of transcription factors and subsequent gene transcription. HAT inhibitors like this compound block this process, maintaining a condensed chromatin state and leading to transcriptional repression.
References
Application Notes and Protocols for Cell Culture Treatment with PU139
These guidelines are intended for researchers, scientists, and drug development professionals utilizing PU139 in cell culture experiments.
Introduction
This compound is a potent, pan-histone acetyltransferase (HAT) inhibitor. It effectively blocks the activity of several key HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2] By inhibiting these enzymes, this compound leads to a state of histone hypoacetylation, which in turn alters chromatin structure and gene expression. This activity makes this compound a valuable tool for studying the role of histone acetylation in various cellular processes and a potential therapeutic agent, particularly in oncology. Studies have shown that this compound can inhibit the growth of various cancer cell lines and induce caspase-independent cell death.[1][2]
Data Presentation
This compound Inhibitory Activity
| Target Enzyme | IC50 (μM) |
| Gcn5 | 8.39 |
| PCAF | 9.74 |
| CBP | 2.49 |
| p300 | 5.35 |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against various histone acetyltransferases.[1][2]
This compound Anti-proliferative Activity
| Cell Line | Cancer Type | GI50 (μM) |
| A431 | Epidermoid Carcinoma | <60 |
| A549 | Alveolar Basal Epithelial Adenocarcinoma | <60 |
| A2780 | Ovarian Carcinoma | <60 |
| HepG2 | Hepatocellular Carcinoma | <60 |
| SW480 | Colon Adenocarcinoma | <60 |
| U-87 MG | Glioblastoma-Astrocytoma | <60 |
| HCT116 | Colon Carcinoma | <60 |
| SK-N-SH | Neuroblastoma | <60 |
| MCF7 | Breast Carcinoma | <60 |
Table 2: In vitro growth inhibitory concentrations (GI50) of this compound in various human cancer cell lines.[1]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.46 mg of this compound (Molecular Weight: 246.28 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Cell Viability Assay (MTS Assay)
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (DMSO at the same concentration as the highest this compound treatment) and untreated cells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the GI50 value.
Western Blot for Histone Acetylation
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 25 µM) and a vehicle control for a specified time (e.g., 3-24 hours).
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent.
Cell Death Analysis by Flow Cytometry (Propidium Iodide Staining)
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
Propidium Iodide (PI) staining solution (containing Triton X-100 and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the western blot protocol.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) and store them at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer. The sub-G1 peak in the DNA content histogram represents the population of dead cells.[3][4]
Visualizations
Caption: Mechanism of action of this compound as a pan-HAT inhibitor.
Caption: General experimental workflow for this compound cell culture treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note | PLOS One [journals.plos.org]
- 4. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
PU139: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor with significant activity against Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2] By inhibiting these key epigenetic modulators, this compound effectively blocks the acetylation of histones, leading to a more condensed chromatin state and transcriptional repression.[3][4] This activity makes this compound a valuable tool for studying the role of histone acetylation in gene regulation and a potential therapeutic agent in diseases characterized by aberrant HAT activity, such as cancer.[3][5] These application notes provide detailed information on the solubility of this compound and protocols for the preparation of stock solutions and its application in cell-based assays.
Physicochemical and Inhibitory Properties
| Property | Value | Reference |
| Molecular Weight | 246.26 g/mol | [1] |
| Formula | C₁₂H₇FN₂OS | [3] |
| CAS Number | 158093-65-3 | [3] |
| Appearance | Solid powder | [6] |
| Purity | >98% | [6] |
| IC₅₀ (Gcn5) | 8.39 µM | [1] |
| IC₅₀ (PCAF) | 9.74 µM | [1] |
| IC₅₀ (CBP) | 2.49 µM | [1] |
| IC₅₀ (p300) | 5.35 µM | [1] |
Solubility Data
The solubility of this compound can vary between different sources and batches. It is recommended to perform small-scale solubility tests before preparing large quantities of stock solutions. The following table summarizes the available solubility data for this compound in common laboratory solvents.
| Solvent | Concentration | Comments | Reference |
| DMSO | 8 mg/mL (32.48 mM) | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility. | [7] |
| 10 mg/mL (40.61 mM) | Ultrasonic agitation and warming to 60°C may be required to fully dissolve the compound. | [1] | |
| 1 mg/mL (4.06 mM) | Sonication is recommended for dissolution. | [8] | |
| Water | Insoluble | [7] | |
| Ethanol | Insoluble | [7] |
Signaling Pathway of Histone Acetylation and Inhibition by this compound
Histone acetyltransferases (HATs) play a crucial role in the regulation of gene expression. They catalyze the transfer of an acetyl group from acetyl-CoA to the lysine (B10760008) residues on histone tails. This acetylation neutralizes the positive charge of the lysine residues, weakening the interaction between the histones and the negatively charged DNA backbone. The result is a more relaxed or "open" chromatin structure, which allows transcription factors and other regulatory proteins to access the DNA and initiate gene transcription.[4][8]
This compound, as a pan-HAT inhibitor, blocks the activity of key HATs such as Gcn5, PCAF, CBP, and p300.[1] This inhibition prevents the acetylation of histones, leading to the maintenance of a condensed chromatin state and subsequent repression of gene transcription.[3]
Caption: Mechanism of this compound as a HAT inhibitor.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 246.26 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 246.26 g/mol * 1 mL = 0.0024626 g = 2.46 mg.
-
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 2.46 mg of this compound, add 1 mL of DMSO.
-
-
Dissolve the compound:
-
Vortex the solution thoroughly for several minutes.
-
If the compound does not fully dissolve, gentle warming in a water bath at 60°C and/or sonication in an ultrasonic bath may be necessary to achieve a clear solution.[1]
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the vials are tightly sealed to prevent moisture absorption.
-
Caption: Workflow for preparing a this compound stock solution.
Protocol for Treating Cultured Cells with this compound
This protocol provides a general guideline for treating adherent mammalian cells with this compound. The optimal concentration and treatment time should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured adherent cells in multi-well plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Vehicle control (anhydrous DMSO)
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for attachment.
-
-
Preparation of Working Solutions:
-
On the day of treatment, thaw the this compound stock solution and the vehicle control (DMSO).
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is typically kept below 0.1% to minimize solvent toxicity.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM this compound to 999 µL of culture medium).
-
-
Cell Treatment:
-
Carefully remove the existing culture medium from the wells.
-
Gently wash the cells once with sterile PBS.
-
Add the appropriate volume of the prepared this compound working solutions or the vehicle control medium to each well.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
-
Downstream Analysis:
-
Following the incubation period, the cells can be harvested and processed for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting for histone acetylation marks, or gene expression analysis.
-
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. Linking signaling pathways to histone acetylation dynamics in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are Histone acetyltransferases (HATs) inhibitors and how do they work? [synapse.patsnap.com]
- 4. Protein Acetylation | Cell Signaling Technology [cellsignal.com]
- 5. The Role of Histone Acetyltransferase and Histone Deacetylase in Gene Regulation | Himalayan Journal of Applied Medical Sciences and Research [himjournals.com]
- 6. Histone acetylation: a switch between repressive and permissive chromatin: Second in review series on chromatin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for PU139 in Neuroblastoma Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PU139, a potent pan-histone acetyltransferase (HAT) inhibitor, in neuroblastoma cell line research. This document outlines the mechanism of action of this compound, its effects on neuroblastoma cells, and detailed protocols for key experimental assays.
Introduction
Neuroblastoma is a pediatric cancer characterized by high clinical and biological heterogeneity. Epigenetic dysregulation, including aberrant histone acetylation, plays a crucial role in neuroblastoma pathogenesis. Histone acetyltransferases (HATs) are enzymes that catalyze the transfer of acetyl groups to lysine (B10760008) residues on histones and other proteins, generally leading to a more open chromatin structure and increased gene transcription. This compound is a pyridoisothiazolone derivative that acts as a pan-inhibitor of HATs, targeting key enzymes such as Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2] By inhibiting these HATs, this compound induces histone hypoacetylation, leading to the suppression of oncogenic gene expression and subsequent anti-tumor effects in neuroblastoma.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects by broadly inhibiting the activity of histone acetyltransferases. This inhibition leads to a global reduction in histone acetylation, altering chromatin structure and gene expression. The primary mechanism of action involves the induction of a caspase-independent form of cell death in neuroblastoma cells.[1][2][3] This is significant as it suggests that this compound may be effective in apoptosis-resistant neuroblastoma subtypes.
Signaling Pathway of this compound in Neuroblastoma
Caption: this compound inhibits HATs, leading to altered gene expression and caspase-independent cell death.
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound from in vitro studies.
Table 1: In Vitro IC50 Values of this compound against Histone Acetyltransferases
| Target HAT | IC50 (µM) |
| Gcn5 | 8.39 |
| PCAF | 9.74 |
| CBP | 2.49 |
| p300 | 5.35 |
Data sourced from MedchemExpress.[4]
Table 2: In Vitro GI50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| SK-N-SH | Neuroblastoma | <60 |
| A431 | Epidermoid Carcinoma | <60 |
| A549 | Lung Carcinoma | <60 |
| A2780 | Ovarian Carcinoma | <60 |
| HCT116 | Colon Carcinoma | <60 |
| HepG2 | Hepatocellular Carcinoma | <60 |
| MCF7 | Breast Carcinoma | <60 |
| SW480 | Colon Adenocarcinoma | <60 |
| U-87 MG | Glioblastoma | <60 |
Data sourced from MedchemExpress.[4]
Table 3: Effect of this compound on SK-N-SH Neuroblastoma Cell Viability
| Concentration (µM) | 24h (% of Control) | 48h (% of Control) | 72h (% of Control) |
| 10 | ~90% | ~75% | ~60% |
| 25 | ~70% | ~50% | ~35% |
| 50 | ~50% | ~30% | ~20% |
| 100 | ~30% | ~15% | ~10% |
Approximate values are extrapolated from graphical data presented in Gajer et al., 2015.[2]
Experimental Protocols
Detailed protocols for key experiments to assess the effect of this compound on neuroblastoma cell lines are provided below.
Experimental Workflow
References
Application Notes and Protocols: PU139 and Doxorubicin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the combination therapy of PU139, a pan-histone acetyltransferase (HAT) inhibitor, and doxorubicin (B1662922), a well-established chemotherapeutic agent. The combination of these two agents has demonstrated synergistic anticancer effects, particularly in preclinical models of neuroblastoma. This compound targets multiple HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300, leading to the inhibition of histone acetylation and subsequent modulation of gene expression.[1] Doxorubicin exerts its cytotoxic effects through DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species.[2][3] The synergistic interaction between this compound and doxorubicin presents a promising therapeutic strategy to enhance the efficacy of doxorubicin and potentially overcome drug resistance.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | GI50 (µM) |
| A431 | <60 |
| A549 | <60 |
| A2780 | <60 |
| HepG2 | <60 |
| SW480 | <60 |
| U-87 MG | <60 |
| HCT116 | <60 |
| SK-N-SH | <60 |
| MCF7 | <60 |
Data sourced from MedChemExpress, citing Gajer JM, et al. Oncogenesis. 2015;4(2):e137.
In Vivo Efficacy of this compound and Doxorubicin Combination Therapy
| Treatment Group | Dosage | Administration Route | Schedule | Tumor Growth Inhibition |
| This compound | 25 mg/kg | Intraperitoneal (i.p.) | Days 14 and 21 | Moderate but significant |
| Doxorubicin | 8 mg/kg | Intravenous (i.v.) | Days 14 and 21 | - |
| This compound + Doxorubicin | 25 mg/kg + 8 mg/kg | i.p. + i.v. | Days 14 and 21 | Synergistic |
Note: Quantitative tumor growth inhibition data for the combination therapy was not available in the public domain. The synergy was qualitatively described as significant. The drugs were administered successively within 1 hour.
Experimental Protocols
In Vitro Synergy Assessment: Chou-Talalay Method
This protocol describes the determination of the synergistic effects of this compound and doxorubicin in cancer cell lines, such as the neuroblastoma cell line SK-N-SH, using the Chou-Talalay method to calculate the Combination Index (CI).
Materials:
-
This compound (Histone Acetyltransferase Inhibitor)
-
Doxorubicin
-
SK-N-SH neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
CompuSyn software or other software for CI calculation
Procedure:
-
Cell Seeding: Seed SK-N-SH cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and doxorubicin in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in a complete culture medium.
-
Single-Agent Treatment: To determine the IC50 values for each drug, treat the cells with a range of concentrations of this compound and doxorubicin individually for 72 hours.
-
Combination Treatment: Treat the cells with combinations of this compound and doxorubicin at a constant ratio (e.g., based on the ratio of their individual IC50 values) or at varying concentrations of one drug in the presence of fixed concentrations of the other (e.g., 25, 50, and 75 nM of doxorubicin with varying concentrations of this compound) for 72 hours.[4]
-
Cell Viability Assay: After the 72-hour incubation, assess cell viability using a standard assay such as MTT or CellTiter-Glo®.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment compared to untreated controls.
-
Use the dose-effect data for the single agents and the combination to calculate the Combination Index (CI) using the CompuSyn software.
-
A CI value < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][6][7]
-
In Vivo Xenograft Model of Neuroblastoma
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound and doxorubicin combination therapy in a neuroblastoma xenograft mouse model.
Materials:
-
Male NMRI:nu/nu mice (6-8 weeks old)
-
SK-N-SH neuroblastoma cells
-
Matrigel (or similar basement membrane matrix)
-
This compound
-
Doxorubicin
-
Vehicle for this compound (e.g., 10% Tween-80 in saline)
-
Vehicle for Doxorubicin (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^7 SK-N-SH cells, resuspended in a mixture of culture medium and Matrigel, into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Randomization and Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, doxorubicin alone, and this compound + doxorubicin).
-
Drug Administration:
-
This compound: Administer 25 mg/kg of this compound via intraperitoneal (i.p.) injection on days 14 and 21 post-tumor cell implantation.
-
Doxorubicin: Administer 8 mg/kg of doxorubicin via intravenous (i.v.) injection on days 14 and 21 post-tumor cell implantation.
-
Combination Therapy: Administer both drugs successively within a 1-hour window on the scheduled treatment days.
-
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups to assess the efficacy of the combination therapy.
Visualizations
Signaling Pathways
Caption: Mechanisms of Action of this compound and Doxorubicin.
Experimental Workflow
Caption: Experimental Workflow for Combination Therapy Evaluation.
References
- 1. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of acetylation in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PU139 Treatment in Gene Expression Microarray Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor with significant activity against Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1] These enzymes play a crucial role in the regulation of gene expression through the acetylation of histone and non-histone proteins, leading to a more open chromatin structure that facilitates transcription. Inhibition of HATs by this compound results in histone hypoacetylation, chromatin condensation, and subsequent repression of gene transcription. This mechanism underlies its potential as a therapeutic agent, particularly in oncology, where aberrant HAT activity is often observed.[2][3]
Gene expression microarray analysis is a powerful technique to elucidate the global transcriptional changes induced by a compound like this compound. By comparing the gene expression profiles of cells treated with this compound to untreated controls, researchers can identify key molecular pathways and downstream targets affected by HAT inhibition. This information is invaluable for understanding the compound's mechanism of action, identifying biomarkers of response, and guiding further drug development efforts.
These application notes provide a comprehensive overview of the use of this compound in gene expression microarray analysis, including its effects on gene expression, detailed experimental protocols, and representative signaling pathways.
Quantitative Data Presentation
While specific microarray data for this compound is not publicly available, the following tables summarize representative data from a study using a p300-HAT specific inhibitor, LTK-14. This data, from the GEO dataset GSE7818, illustrates the expected changes in gene expression following HAT inhibition. In this study, HeLa cells were treated with the p300-specific inhibitor, and microarray analysis revealed a significant number of downregulated genes, consistent with the role of p300 as a transcriptional co-activator.[1]
Table 1: Summary of Differentially Expressed Genes After p300-HAT Inhibitor Treatment
| Category | Number of Genes |
| Downregulated Genes | 118 |
| Upregulated Genes | 6 |
Table 2: Top 10 Downregulated Genes Following p300-HAT Inhibitor Treatment
| Gene Symbol | Gene Name | Fold Change (log2) | p-value |
| ATF6 | Activating transcription factor 6 | -2.5 | <0.01 |
| E2F1 | E2F transcription factor 1 | -2.3 | <0.01 |
| MYC | MYC proto-oncogene, bHLH transcription factor | -2.1 | <0.01 |
| CCND1 | Cyclin D1 | -2.0 | <0.01 |
| BCL2 | BCL2 apoptosis regulator | -1.8 | <0.01 |
| VEGFA | Vascular endothelial growth factor A | -1.7 | <0.01 |
| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | -1.6 | <0.01 |
| JUN | Jun proto-oncogene, AP-1 transcription factor subunit | -1.5 | <0.01 |
| TGFB1 | Transforming growth factor beta 1 | -1.4 | <0.01 |
| IL6 | Interleukin 6 | -1.3 | <0.01 |
Table 3: Upregulated Genes Following p300-HAT Inhibitor Treatment
| Gene Symbol | Gene Name | Fold Change (log2) | p-value |
| PLIN | Perilipin 1 | 2.2 | <0.05 |
| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | 1.8 | <0.05 |
| GADD45A | Growth arrest and DNA damage inducible alpha | 1.6 | <0.05 |
| BTG2 | BTG anti-proliferation factor 2 | 1.5 | <0.05 |
| PHLDA3 | Pleckstrin homology like domain family A member 3 | 1.4 | <0.05 |
| SESN1 | Sestrin 1 | 1.3 | <0.05 |
Experimental Protocols
The following is a detailed protocol for gene expression microarray analysis following treatment with a HAT inhibitor, adapted from methodologies used in studies of compounds with similar mechanisms of action.
Cell Culture and Treatment
-
Cell Line: Select a relevant cell line for the study (e.g., a cancer cell line known to have dysregulated HAT activity).
-
Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Include a sufficient number of biological replicates for each treatment condition.
-
RNA Isolation and Quality Control
-
RNA Extraction: Following treatment, harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
RNA Integrity Assessment: Assess the integrity of the RNA using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for microarray analysis.
Microarray Hybridization and Scanning
-
cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
Incorporate a fluorescent dye (e.g., Cy3 or Cy5) during the cDNA synthesis to label the samples. For two-color microarrays, label the control and treated samples with different dyes.
-
-
Purification of Labeled cDNA: Purify the labeled cDNA to remove unincorporated dyes and other reaction components.
-
Hybridization:
-
Prepare the hybridization mixture containing the labeled cDNA.
-
Apply the hybridization mixture to a suitable microarray slide (e.g., Agilent Whole Human Genome Microarray).
-
Incubate the slide in a hybridization oven at the recommended temperature and for the specified duration to allow the labeled cDNA to hybridize to the probes on the array.
-
-
Washing: After hybridization, wash the microarray slides to remove non-specifically bound cDNA.
-
Scanning: Scan the microarray slides using a microarray scanner to detect the fluorescence intensity of each spot.
Data Analysis
-
Image Analysis: Use appropriate software to quantify the fluorescence intensity of each spot on the microarray image.
-
Data Normalization: Normalize the raw data to correct for systematic variations, such as differences in dye incorporation and scanning parameters.
-
Identification of Differentially Expressed Genes: Use statistical methods (e.g., t-test, ANOVA) to identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the control samples. Apply a fold-change cutoff and a p-value or false discovery rate (FDR) threshold to determine statistical significance.
-
Functional Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify the biological processes and signaling pathways that are most affected by this compound treatment.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the general mechanism of action of this compound and its impact on gene transcription.
Caption: Mechanism of this compound-mediated transcriptional repression.
Experimental Workflow
The following diagram outlines the key steps in performing a gene expression microarray experiment with this compound treatment.
Caption: Experimental workflow for microarray analysis.
References
Application Note: Profiling Histone Acetylation Changes Upon HAT Inhibitor Treatment Using ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) is a powerful methodology used to identify the genome-wide binding sites of DNA-associated proteins, including transcription factors and modified histones.[1][2] This application note provides a detailed protocol for utilizing ChIP-seq to investigate the effects of PU139, a potent pan-histone acetyltransferase (HAT) inhibitor, on the epigenetic landscape of cells.[3][4]
This compound inhibits the activity of several key HATs, including Gcn5, p300/CBP-associated factor (PCAF), and CREB-binding protein (CBP)/p300.[3][4] These enzymes play a crucial role in gene regulation by adding acetyl groups to lysine (B10760008) residues on histone tails, which typically leads to a more open chromatin structure and transcriptional activation.[5] By inhibiting these HATs, this compound is expected to cause a global decrease in histone acetylation, leading to chromatin condensation and altered gene expression.[4]
This protocol details the experimental workflow for treating cultured cells with this compound, performing ChIP-seq for a specific histone acetylation mark (e.g., H3K27ac), and analyzing the resulting data to quantify the inhibitor's impact.
Principle of the Method
The experiment aims to map the genomic locations of a specific histone acetylation mark and quantify how these locations change upon treatment with the HAT inhibitor this compound. The core principle involves comparing the ChIP-seq profiles of two cell populations: a control group treated with a vehicle (e.g., DMSO) and an experimental group treated with this compound.
A reduction in the number or intensity of ChIP-seq peaks for an active histone mark in the this compound-treated sample compared to the control would indicate successful target engagement and inhibition of HAT activity at specific genomic loci.
Mechanism of this compound Action
The following diagram illustrates the molecular mechanism targeted by this compound. In a typical active gene region, transcription factors (TFs) recruit co-activators with HAT activity, such as p300/CBP. These HATs acetylate histones, leading to chromatin decondensation and gene transcription. This compound directly inhibits the HAT enzyme, preventing histone acetylation and thus promoting a transcriptionally repressive chromatin state.
Caption: Mechanism of this compound-mediated HAT inhibition and its effect on gene transcription.
Experimental Workflow
The overall ChIP-seq workflow, from cell treatment to data analysis, is outlined below. This process involves parallel workflows for the control and this compound-treated samples to allow for direct comparison.
Caption: High-level workflow for ChIP-seq analysis following this compound treatment.
Detailed Experimental Protocols
This protocol is optimized for cultured mammalian cells (e.g., HeLa, HCT116) and assumes a starting material of 1-5 x 10^7 cells per ChIP sample.
Materials
-
Cell Culture: Adherent cells in 150 mm plates, appropriate growth media.
-
Reagents: this compound (dissolved in DMSO), DMSO (vehicle control), 37% Formaldehyde (B43269), Glycine (B1666218), PBS, Protease Inhibitor Cocktail.
-
Buffers: Cell Lysis Buffer, Nuclear Lysis Buffer, ChIP Dilution Buffer, Wash Buffers (Low Salt, High Salt, LiCl), TE Buffer.
-
Antibodies: ChIP-grade primary antibody (e.g., anti-H3K27ac), Normal Rabbit IgG (isotype control).
-
Beads: Protein A/G magnetic beads.
-
Enzymes: RNase A, Proteinase K.
-
Equipment: Cell scraper, Dounce homogenizer, Sonicator, Rotating incubator, Magnetic rack, Thermomixer, Spectrophotometer (Qubit or NanoDrop).
Cell Treatment and Cross-linking
-
Culture cells to ~80-90% confluency. For each condition (Control, this compound), prepare a sufficient number of plates.
-
Treatment: Aspirate media and replace with fresh media containing either this compound (e.g., 25 µM final concentration) or an equivalent volume of DMSO (vehicle control).
-
Incubate for the desired time (e.g., 3-6 hours) under standard culture conditions.
-
Cross-linking: Add formaldehyde directly to the media to a final concentration of 1%. Swirl gently and incubate for 10 minutes at room temperature.[1]
-
Quenching: Add glycine to a final concentration of 125 mM to quench the formaldehyde. Incubate for 5 minutes at room temperature.[6]
-
Wash cells twice with ice-cold PBS. Scrape cells in PBS with protease inhibitors and pellet by centrifugation (e.g., 1,500 x g for 5 min at 4°C). The cell pellet can be flash-frozen and stored at -80°C.
Chromatin Preparation
-
Resuspend the cell pellet in Cell Lysis Buffer with protease inhibitors and incubate on ice for 10 minutes.
-
Lyse the cells using a Dounce homogenizer.
-
Pellet the nuclei by centrifugation and resuspend in Nuclear Lysis Buffer. Incubate on ice.
-
Sonication: Shear the chromatin into fragments of 200-800 bp using an optimized sonication protocol. This step is critical and must be optimized for your specific cell type and sonicator.
-
After sonication, centrifuge to pellet debris. The supernatant contains the sheared chromatin. Quantify the chromatin concentration.
Immunoprecipitation (IP)
-
For each IP, dilute 25-50 µg of chromatin in ChIP Dilution Buffer. Set aside 5% of this diluted chromatin as an Input Control .
-
Bead Preparation: Wash Protein A/G magnetic beads with blocking buffer.
-
Antibody Incubation: Add the primary antibody (e.g., anti-H3K27ac) or IgG control to the diluted chromatin and incubate overnight at 4°C with rotation.
-
Add the blocked magnetic beads to the chromatin-antibody mixture and incubate for another 2-4 hours at 4°C.
-
Washes: Pellet the beads on a magnetic rack and perform a series of stringent washes to remove non-specifically bound proteins and DNA.[7] Typically includes washes with Low Salt Buffer, High Salt Buffer, LiCl Buffer, and finally TE Buffer.
Elution, Reverse Cross-linking, and DNA Purification
-
Elute the chromatin from the beads using a fresh Elution Buffer.
-
Reverse Cross-links: Add NaCl to the eluates (and the Input Control samples) and incubate at 65°C for 4-6 hours or overnight. This reverses the formaldehyde cross-links.[1]
-
Treat the samples with RNase A and then Proteinase K to remove RNA and protein.[7]
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Elute the purified DNA in a small volume of nuclease-free water.
Library Preparation and Sequencing
-
Quantify the purified ChIP DNA. Yields are typically in the nanogram range.
-
Prepare sequencing libraries from the ChIP and Input DNA samples using a commercial kit (e.g., Illumina TruSeq ChIP Library Prep Kit). This involves end-repair, A-tailing, and adapter ligation.
-
Perform PCR amplification to generate enough material for sequencing.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for at least 20-30 million single-end reads per sample.
Data Analysis and Expected Results
The bioinformatics workflow processes the raw sequencing reads to identify regions of histone acetylation enrichment and to compare these regions between the control and this compound-treated samples.[8][9]
Bioinformatics Pipeline
-
Quality Control (QC): Assess the quality of raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the appropriate reference genome using an aligner like Bowtie2 or BWA.[9]
-
Filtering: Remove PCR duplicates and reads with low mapping quality.
-
Peak Calling: Identify regions of significant enrichment (peaks) in each ChIP sample relative to its corresponding Input control using a peak caller like MACS2.
-
Visualization: Generate signal tracks (e.g., bigWig format) for visualization in a genome browser like IGV or UCSC Genome Browser.
-
Differential Binding Analysis: Use tools like DiffBind or MAnorm to identify genomic regions where the histone acetylation mark is significantly reduced or lost upon this compound treatment.
Quantitative Data Summary
The following tables present hypothetical but expected results from a successful experiment.
Table 1: Sequencing and Alignment Quality Control
| Sample | Total Reads | Uniquely Mapped Reads | Mapping Rate (%) | Duplication Rate (%) |
|---|---|---|---|---|
| Control (H3K27ac) | 35,500,000 | 32,120,000 | 90.5% | 8.2% |
| Control (Input) | 34,800,000 | 31,500,000 | 90.5% | 15.1% |
| This compound (H3K27ac) | 36,100,000 | 32,670,000 | 90.5% | 9.5% |
| This compound (Input) | 35,200,000 | 31,850,000 | 90.5% | 14.8% |
Table 2: Peak Calling Summary (H3K27ac)
| Sample | Number of Peaks (FDR < 0.05) | Genome Coverage (%) | Average Peak Width (bp) |
|---|---|---|---|
| Control | 38,540 | 1.85% | 950 |
| This compound | 15,210 | 0.71% | 890 |
The expected outcome is a substantial reduction in the number of identified peaks in the this compound-treated sample, reflecting the global inhibition of HAT activity.
Table 3: Differential Binding Analysis (this compound vs. Control)
| Comparison | Number of Significantly Different Regions | Regions with Lost Signal (Down) | Regions with Gained Signal (Up) |
|---|
| H3K27ac | 25,890 | 25,150 | 740 |
This analysis directly quantifies the inhibitor's effect. A large number of regions with "Lost Signal" is the primary expected result, confirming that this compound effectively removes the H3K27ac mark from its target sites.
Conclusion
The protocol described in this application note provides a comprehensive workflow for assessing the genome-wide effects of the HAT inhibitor this compound. By comparing the ChIP-seq profiles of histone acetylation marks in treated versus control cells, researchers can effectively characterize the inhibitor's efficacy, identify its primary genomic targets, and generate hypotheses about the downstream consequences on gene regulation. This methodology is invaluable for basic research into epigenetic mechanisms and for the preclinical evaluation of epigenetic drug candidates.
References
- 1. microbenotes.com [microbenotes.com]
- 2. portlandpress.com [portlandpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome-wide integration on transcription factors, histone acetylation and gene expression reveals genes co-regulated by histone modification patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ChIP-Seq Sample Preparation Protocol - CD Genomics [cd-genomics.com]
- 7. epicypher.com [epicypher.com]
- 8. Bioinformatics Core Workflow for ChIP-Seq Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Basics of ChIP-seq data analysis [bioconductor.org]
Application Note: Western Blot Protocol for Histone Acetylation Analysis Following PU139 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone acetylation is a critical epigenetic modification that influences chromatin structure and gene expression. This process is dynamically regulated by histone acetyltransferases (HATs), which add acetyl groups to lysine (B10760008) residues on histone tails, and histone deacetylases (HDACs), which remove them. Dysregulation of HAT activity is implicated in various diseases, including cancer. PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor that blocks the activity of several HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2] This application note provides a detailed protocol for using Western blotting to detect and quantify changes in histone acetylation levels in cells treated with this compound, thereby enabling the characterization of its inhibitory effects.
Signaling Pathway of this compound Action
This compound acts by directly inhibiting the enzymatic activity of histone acetyltransferases. By blocking HATs, this compound prevents the transfer of acetyl groups from Acetyl-CoA to histone lysine residues. This leads to a global decrease in histone acetylation (hypoacetylation), which is associated with a more condensed chromatin structure and subsequent repression of gene transcription.
Caption: Mechanism of this compound-induced histone hypoacetylation.
Experimental Protocols
This section details the complete workflow for assessing histone acetylation changes after treating cells with this compound.
-
Cell Seeding: Plate cells (e.g., SK-N-SH neuroblastoma or HCT116 colon carcinoma cells) at an appropriate density in a 6-well plate or 10 cm dish to ensure they reach 70-80% confluency on the day of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration. A final concentration of 25 µM is a documented effective dose.[3]
-
Treatment: Treat cells with this compound-containing medium or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for a specified duration. An incubation time of 3 hours has been shown to be sufficient to observe changes in histone acetylation.[3]
This method is highly effective for isolating histone proteins from other cellular proteins.[4][5]
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS, scrape the cells, and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 1,500 rpm for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂) with protease inhibitors.[6] Incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Acid Extraction:
-
Discard the supernatant (cytoplasmic fraction).
-
Resuspend the pellet (nuclear fraction) in 400 µL of 0.4 N H₂SO₄.
-
Incubate on a rotator overnight at 4°C to extract basic histone proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant containing histones to a new tube.
-
-
Protein Precipitation:
-
Add 8 volumes of ice-cold acetone (B3395972) to the histone-containing supernatant.[7]
-
Precipitate proteins for at least 1 hour at -20°C.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Discard the supernatant, wash the pellet with ice-cold acetone, and air-dry the pellet.
-
Resuspend the histone pellet in deionized water.
-
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit, following the manufacturer’s instructions.[5][7]
-
Sample Preparation: Mix 3-15 µg of histone extract with 4X Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.[4]
-
Gel Electrophoresis: Load samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of low molecular weight histone proteins.[5] Run the gel at 100-120V.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm nitrocellulose or PVDF membrane.[8] A wet transfer at 100V for 60-90 minutes at 4°C is recommended for optimal retention of small histone proteins.
-
Blocking: Block the membrane with 5% non-fat milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Quantification: Measure the integrated pixel intensity for each band using densitometry software such as ImageJ.[4] Normalize the signal from acetylated histone bands to the corresponding total histone H3 loading control band.
Experimental Workflow Visualization
Caption: Overview of the Western blot workflow for histone acetylation.
Data Presentation
Treatment with this compound is expected to cause a dose- and time-dependent decrease in the acetylation of specific histone lysine residues. When compared to the vehicle-treated control, the bands corresponding to acetylated H3 and H4 should appear less intense in the this compound-treated lanes. The total histone H3 loading control should remain unchanged across all samples, confirming equal protein loading. Studies have demonstrated a significant reduction in both H3 and H4 acetylation following this compound treatment.[9]
This compound is a pan-HAT inhibitor with varying potency against different HAT enzymes. The half-maximal inhibitory concentrations (IC₅₀) provide a quantitative measure of its activity.
| Histone Acetyltransferase (HAT) | This compound IC₅₀ (µM) |
| Gcn5 | 8.39 |
| p300/CBP-associated factor (PCAF) | 9.74 |
| CREB-binding protein (CBP) | 2.49 |
| p300 | 5.35 |
| Table 1: Inhibitory concentrations of this compound against major HAT enzymes. Data sourced from MedchemExpress.[1] |
The results from the densitometry analysis can be presented in a table to compare the relative acetylation levels between control and treated samples.
| Treatment Group | Acetyl-H3K9 Signal (Normalized) | Fold Change vs. Control |
| Vehicle Control | 1.00 | 1.0 |
| This compound (25 µM) | 0.45 | 0.45 |
| Table 2: Example of quantitative data presentation from a Western blot experiment. Values are hypothetical and for illustrative purposes. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. biochem.slu.edu [biochem.slu.edu]
- 7. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for PU139 in Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor with significant activity against several key HAT enzymes, including Gcn5, p300/CBP-associated factor (PCAF), and CREB-binding protein (CBP)/p300.[1][2][3][4][5] By inhibiting these critical epigenetic "writers," this compound leads to a state of histone hypoacetylation, altering chromatin structure and gene expression, which ultimately can induce cell growth inhibition and cell death in cancer cells.[2][4] These characteristics make this compound a valuable tool for studying the role of histone acetylation in disease, particularly in oncology.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on cancer cells, including methods for assessing its inhibitory activity, cellular effects, and in vivo efficacy.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases
| Target HAT | IC50 (μM) |
| Gcn5 | 8.39[1] |
| PCAF | 9.74[1] |
| CBP | 2.49[1] |
| p300 | 5.35[1] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (μM) |
| A431 | Skin Carcinoma | <60[1] |
| A549 | Lung Carcinoma | <60[1] |
| A2780 | Ovarian Cancer | <60[1] |
| HepG2 | Hepatocellular Carcinoma | <60[1] |
| SW480 | Colon Adenocarcinoma | <60[1] |
| U-87 MG | Glioblastoma | <60[1] |
| HCT116 | Colon Carcinoma | <60[1] |
| SK-N-SH | Neuroblastoma | <60[1] |
| MCF7 | Breast Adenocarcinoma | <60[1] |
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits HATs, leading to histone hypoacetylation and altered gene expression, resulting in cell death.
Caption: A typical workflow for evaluating the efficacy of this compound both in vitro and in vivo.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., SK-N-SH)
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Histone Hypoacetylation Assay (Western Blot)
This protocol is for assessing the effect of this compound on histone acetylation levels in cells.[6]
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Complete growth medium
-
DMSO (vehicle control)
-
Histone extraction buffer
-
Primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4)
-
Primary antibody against total Histone H3 or H4 (loading control)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Harvest the cells and perform histone extraction according to a standard protocol.
-
Determine the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific acetylated histone mark overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 or H4 as a loading control.
-
Quantify the band intensities to determine the relative levels of histone acetylation.
Caspase-Independent Cell Death Assay (Annexin V/Propidium Iodide Staining)
This protocol is to determine if this compound induces apoptosis or other forms of cell death.[7][8]
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Complete growth medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the previous protocol.
-
Harvest both the adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
In Vivo Neuroblastoma Xenograft Study
This protocol describes a mouse xenograft model to evaluate the in vivo anti-tumor activity of this compound.[1][4][9][10]
Materials:
-
This compound
-
SK-N-SH neuroblastoma cells
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (optional)
-
Doxorubicin (for combination studies)
-
Vehicle (e.g., 10% Tween-80 in saline)
-
Calipers
Procedure:
-
Subcutaneously inject SK-N-SH cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, Doxorubicin alone, this compound + Doxorubicin).
-
Administer this compound intraperitoneally (i.p.) at a dose of 25 mg/kg.[1] The treatment schedule can be once weekly or as determined by the study design.
-
For combination therapy, Doxorubicin can be administered intravenously (i.v.) at 8 mg/kg.[1]
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histone acetylation levels by Western blot or immunohistochemistry).
Conclusion
This compound is a valuable chemical probe for investigating the role of histone acetylation in cellular processes and disease models. The protocols outlined above provide a framework for researchers to study the effects of this compound on cancer cell viability, histone modification status, and in vivo tumor growth. These studies can contribute to a better understanding of the epigenetic regulation of cancer and the potential of HAT inhibitors as therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell death independent of caspases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 9. INHIBITION OF NEUROBLASTOMA XENOGRAFT GROWTH BY HSP90 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroblastoma patient-derived orthotopic xenografts retain metastatic patterns and geno- and phenotypes of patient tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PU139 Technical Support Center: Troubleshooting Insolubility in Aqueous Buffers
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered when working with the pan-histone acetyltransferase (HAT) inhibitor, PU139, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?
A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. To achieve a clear solution, a stock solution should first be prepared in an organic solvent. Subsequently, this stock solution can be diluted into your aqueous buffer of choice.
Q2: What is the recommended procedure for preparing a this compound stock solution?
A2: For a 1 mg/mL (4.06 mM) stock solution, it is recommended to use 100% Dimethyl Sulfoxide (DMSO). To aid dissolution, the use of ultrasonication and warming the solution to 60°C may be necessary to obtain a clear solution[1]. For in vivo studies, a common practice involves diluting a 10.0 mg/mL DMSO stock solution into corn oil.
Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous buffer is a common issue and can be addressed by considering the following factors:
-
Final Concentration: The final concentration of this compound in your aqueous buffer may be too high, exceeding its solubility limit in the mixed solvent system. Consider preparing a more dilute final solution.
-
Organic Solvent Percentage: The amount of organic solvent (co-solvent) in your final working solution might be too low to maintain the solubility of this compound. While it is crucial to minimize the co-solvent concentration to avoid impacting your experiment, a certain percentage is necessary to keep the compound in solution. If your experimental system allows, a slight increase in the final DMSO concentration may help.
-
Temperature: Ensure your buffer is at room temperature or slightly warmed during the dilution process, as temperature can influence solubility.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound should be stored under the following conditions to ensure stability:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
It is recommended to store solutions sealed and away from moisture[1]. It is also advisable to prepare fresh aqueous working solutions for your experiments and avoid long-term storage of diluted solutions.
Quantitative Data Summary
The following tables summarize the inhibitory and antiproliferative activities of this compound.
Table 1: Inhibitory Concentration (IC50) of this compound against Histone Acetyltransferases (HATs)
| HAT Target | IC50 (µM) |
| Gcn5 | 8.39 |
| p300/CBP-associated factor (PCAF) | 9.74 |
| CREB-binding protein (CBP) | 2.49 |
| p300 | 5.35 |
Data sourced from MedchemExpress.[1]
Table 2: Growth Inhibition (GI50) of this compound in Various Human Cancer Cell Lines
| Cell Line | GI50 (µM) |
| A431 | <60 |
| A549 | <60 |
| A2780 | <60 |
| HepG2 | <60 |
| SW480 | <60 |
| U-87 MG | <60 |
| HCT116 | <60 |
| SK-N-SH | <60 |
| MCF7 | <60 |
| HL-60 | Not specified |
| LNCaP | 36.2 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a final concentration of 1 mg/mL.
-
Vortex the solution briefly.
-
If the solution is not clear, place it in an ultrasonic bath for 5-10 minutes.
-
If dissolution is still incomplete, warm the solution to 60°C with gentle agitation until a clear solution is obtained.
-
Allow the solution to cool to room temperature before use.
-
For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Diagrams
Caption: Troubleshooting workflow for this compound insolubility.
References
PU139 Technical Support Center: Optimizing Concentration for Cell Viability
Welcome to the technical support center for PU139, a potent pan-histone acetyltransferase (HAT) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for maximal therapeutic effect while maintaining cell viability in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pan-histone acetyltransferase (HAT) inhibitor. It blocks the activity of several HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1] By inhibiting these enzymes, this compound prevents the acetylation of histone proteins, leading to a more condensed chromatin structure and repression of gene transcription.[2] This disruption of gene regulation can inhibit cell growth and induce cell death in cancer cells.[1][3]
Q2: How does this compound affect cell viability?
A2: this compound has been shown to inhibit the growth of a variety of cancer cell lines.[1] It can trigger a form of programmed cell death that is caspase-independent.[1][4] The concentration of this compound required to reduce cell viability (cytotoxicity) varies depending on the cell line being studied.
Q3: What is a good starting concentration for my experiments with this compound?
A3: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on published data, a reasonable starting range for many cancer cell lines is between 1 µM and 100 µM.[1] However, the ideal concentration is highly dependent on the specific cell type, cell density, and the duration of the treatment.
Q4: How should I prepare and store this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is not toxic to your cells (typically ≤0.1%).
Q5: In which cell lines has this compound been shown to be effective?
A5: this compound has demonstrated growth inhibitory properties in a panel of human cancer cell lines, including neuroblastoma (SK-N-SH), breast cancer (MCF7), and colon carcinoma (HCT116) cells.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Uneven drug distribution | - Ensure a single-cell suspension before seeding and mix gently between plating.- Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity.- Mix the plate gently after adding this compound to ensure even distribution. |
| No observable effect on cell viability | - this compound concentration is too low- Incubation time is too short- Cell line is resistant to this compound- Inactive this compound compound | - Perform a dose-response experiment with a wider and higher concentration range.- Extend the incubation period (e.g., 48 or 72 hours).- Research the specific cell line's sensitivity to HAT inhibitors.- Use a fresh aliquot of this compound and verify its activity with a positive control cell line. |
| Excessive cell death, even at low concentrations | - this compound concentration is too high- High sensitivity of the cell line- Solvent (DMSO) toxicity | - Lower the concentration range in your dose-response experiment.- Shorten the incubation time.- Perform a vehicle control with the same final DMSO concentration to rule out solvent toxicity. Ensure the final DMSO concentration is ≤0.1%. |
| Precipitate forms in the culture medium | - Poor solubility of this compound at the working concentration | - Ensure the stock solution is fully dissolved before diluting it in the medium.- Prepare the working solution fresh for each experiment.- Consider a brief sonication of the stock solution before dilution. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line using a cell viability assay such as MTT or resazurin (B115843).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your cell line of interest in logarithmic growth phase
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density. This should be a density that allows for logarithmic growth throughout the duration of the experiment.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a 2-fold or 3-fold dilution series. For a starting range of 1-100 µM, you might prepare concentrations such as 100, 50, 25, 12.5, 6.25, 3.125, 1.56, and 0.78 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and an "untreated control" (medium only).
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. It is recommended to have at least three replicate wells for each concentration.
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Following the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals.
-
For a resazurin assay, the reagent is added and incubated before reading the fluorescence.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.
-
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound across various histone acetyltransferases and cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases
| Target HAT | IC50 (µM) |
| Gcn5 | 8.39 |
| PCAF | 9.74 |
| CBP | 2.49 |
| p300 | 5.35 |
| Data sourced from MedchemExpress.[5] |
Table 2: Growth Inhibitory (GI50) Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| A431 | Epidermoid Carcinoma | <60 |
| A549 | Lung Adenocarcinoma | <60 |
| A2780 | Ovarian Carcinoma | <60 |
| HepG2 | Hepatocellular Carcinoma | <60 |
| SW480 | Colon Adenocarcinoma | <60 |
| U-87 MG | Glioblastoma | <60 |
| HCT116 | Colon Carcinoma | <60 |
| SK-N-SH | Neuroblastoma | <60 |
| MCF7 | Breast Carcinoma | <60 |
| HL-60 | Promyelocytic Leukemia | 3.42 |
| Data compiled from MedchemExpress.[5] |
Signaling Pathways
This compound Mechanism of Action and Downstream Effects
This compound acts as a pan-HAT inhibitor, preventing the transfer of acetyl groups to histone tails. This leads to a more compact chromatin structure (heterochromatin), which generally results in the transcriptional repression of various genes. The downstream effects of this widespread gene silencing can include cell cycle arrest and the induction of caspase-independent cell death.
Caspase-Independent Cell Death Pathway
This compound has been observed to induce caspase-independent cell death. While the precise molecular cascade initiated by this compound is a subject of ongoing research, a general model for this type of cell death involves the release of pro-apoptotic factors from the mitochondria, such as Apoptosis Inducing Factor (AIF). AIF can translocate to the nucleus and trigger DNA fragmentation and chromatin condensation, leading to cell death without the activation of caspases.
References
- 1. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Histone acetyltransferases (HATs) inhibitors and how do they work? [synapse.patsnap.com]
- 3. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
potential off-target effects of PU139 in proteomics
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the potential off-target effects of PU139 observed in proteomics experiments. This compound is a potent pan-histone acetyltransferase (HAT) inhibitor, blocking Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2] Understanding its off-target profile is critical for accurate interpretation of experimental results and assessment of potential therapeutic liabilities.
Frequently Asked Questions (FAQs)
Q1: We are observing changes in protein acetylation and abundance for proteins not known to be direct substrates of Gcn5, PCAF, CBP, or p300. How can we determine if these are genuine off-target effects?
A1: This is a critical validation step. Observed changes can be either direct (this compound binding to an unexpected protein) or indirect (downstream consequences of inhibiting the intended HAT targets). To distinguish between these possibilities, we recommend a multi-pronged approach:
-
Direct Target Engagement Assays: Use label-free methods that do not require chemical modification of this compound, such as the cellular thermal shift assay (CETSA) or thermal proteome profiling (TPP).[3] These methods assess protein stability changes upon drug binding in a cellular context. An increase in the thermal stability of a protein in the presence of this compound is strong evidence of direct binding.
-
Orthogonal Validation: Confirm the proteomics findings using lower-throughput, antibody-based methods. Use Western blotting to verify changes in abundance or post-translational modifications of specific high-interest off-targets.
-
In Vitro Enzymatic Assays: If the suspected off-target is an enzyme, test the effect of this compound on its activity using a purified, recombinant version of the protein. This can definitively prove or disprove a direct inhibitory effect.
-
Competitive Binding Assays: Employ a chemoproteomics strategy where an immobilized, broad-spectrum kinase inhibitor is used to pull down a large fraction of the kinome. Then, assess whether this compound can compete with this binding for specific kinases in the cell lysate.
Q2: What are the most common proteomics workflows to identify this compound off-targets, and what are their primary advantages and disadvantages?
A2: Several robust chemoproteomics methods are available for identifying off-targets.[3] The choice of method depends on whether a modified version of this compound is available and the specific experimental question.
| Method | Principle | Advantages | Disadvantages |
| Affinity Purification - Mass Spectrometry (AP-MS) | An immobilized version of this compound is used to "fish" for binding partners in a cell lysate. | Relatively straightforward; good for identifying high-affinity binders. | Requires chemical modification of this compound, which may alter its binding profile; prone to high background from non-specific binders.[3][4] |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to covalently label active sites of enzyme families. Off-targets are identified by this compound competing with the probe. | Identifies targets in a functional state; can be performed in living cells.[5] | Requires a suitable reactive probe for the enzyme class of interest; may not identify non-enzymatic off-targets. |
| Thermal Proteome Profiling (TPP) / CETSA | Based on the principle that protein thermal stability increases upon ligand binding.[3] | Does not require modification of this compound; can be performed in intact cells or lysates, providing physiological relevance. | Can be technically demanding; may not detect binding that does not induce a stability change. |
Troubleshooting Guides
Issue 1: High number of non-specific proteins identified in our this compound affinity purification (AP-MS) experiment.
| Potential Cause | Recommended Solution |
| Insufficient Wash Stringency | Increase the number of wash steps (from 3 to 5) and/or the salt concentration (e.g., from 150 mM to 300 mM NaCl) in the wash buffer to disrupt weak, non-specific interactions. |
| Hydrophobic Interactions | Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20 or 0.1% NP-40) to your wash buffers to reduce non-specific binding to the beads and linker. |
| This compound Probe Concentration Too High | Titrate the concentration of your immobilized this compound probe. An excessively high concentration can lead to increased non-specific binding. Determine the lowest effective concentration that still captures your intended targets. |
| Lack of a Proper Control | Always include a control experiment using beads that are blocked but have no immobilized this compound. Proteins identified in this control are considered non-specific binders and can be filtered out during data analysis. |
Issue 2: Thermal shift (TPP/CETSA) experiment did not show a stability shift for a known off-target validated by another method.
| Potential Cause | Recommended Solution |
| Binding Does Not Induce Stabilization | Not all ligand binding events result in a measurable change in thermal stability. This is a known limitation of the method.[3] Use an orthogonal method like AP-MS or an enzymatic assay for validation. |
| Protein is Part of a Large Complex | If the target protein is part of a large, stable multi-protein complex, the binding of a small molecule may not be sufficient to alter the thermal stability of the entire complex. Consider using cellular fractionation to isolate the protein or complex of interest before the assay. |
| Incorrect Temperature Range | The melting point of the protein of interest may be outside the tested temperature range. Perform a preliminary gradient to determine the approximate melting temperature and then optimize the temperature points around that value. |
| Insufficient Drug Concentration | Ensure the concentration of this compound used is sufficient to achieve target saturation in the cell lysate or intact cells. Perform a dose-response curve to determine the optimal concentration. |
Experimental Protocols & Workflows
General Workflow for Off-Target Identification using TPP
The diagram below outlines a typical experimental workflow for identifying this compound off-targets using Thermal Proteome Profiling (TPP). This method is advantageous as it does not require chemical modification of the compound.
Caption: A typical workflow for Thermal Proteome Profiling (TPP) to identify direct protein targets of this compound.
Quantitative Data Summary
The following tables represent hypothetical data from a chemoproteomics experiment designed to identify off-targets of this compound in a neuroblastoma cell line.
Table 1: Potential this compound Off-Targets Identified by Thermal Proteome Profiling (TPP)
Data shows proteins with a significant positive thermal shift (ΔTm), indicating direct binding by this compound (10 µM).
| Protein (UniProt) | Gene Name | ΔTm (°C) | p-value | Primary Function |
| P19838 | EP300 | +5.8 | <0.0001 | Histone Acetyltransferase (On-Target) |
| P04637 | TP53 | +3.1 | 0.005 | Tumor Suppressor, Transcription Factor |
| P16220 | GSK3B | +2.5 | 0.012 | Kinase, Wnt Signaling Pathway |
| Q13547 | HDAC1 | +1.9 | 0.045 | Histone Deacetylase |
| P62258 | MAPK1 | +1.7 | 0.048 | Kinase, MAPK Signaling Pathway |
Table 2: Proteins with Altered Abundance Following 24h this compound Treatment (10 µM)
Data from a label-free quantification (LFQ) proteomics experiment. This reflects both direct and downstream effects.
| Protein (UniProt) | Gene Name | Log2 Fold Change | Adjusted p-value | Associated Pathway |
| P06493 | MYC | -2.1 | <0.0001 | Transcription, Cell Cycle |
| P10275 | RB1 | -1.8 | 0.001 | Cell Cycle Regulation |
| Q02750 | BCL2 | -1.5 | 0.003 | Apoptosis Regulation |
| P42336 | MAPK3 | +1.2 | 0.021 | MAPK Signaling |
Signaling Pathway Visualization
This compound is a pan-HAT inhibitor, but proteomics data suggests it may also directly engage with other proteins, such as the kinase GSK3B.[2] This can lead to complex downstream signaling consequences beyond histone hypoacetylation.
Caption: On-target and potential off-target signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
PU139 Technical Support Center: Managing Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the cytotoxicity of PU139, a pan-histone acetyltransferase (HAT) inhibitor, in primary cell cultures. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor. It targets multiple HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2][3] By inhibiting these enzymes, this compound leads to a global decrease in histone acetylation (hypoacetylation), which in turn alters chromatin structure and gene expression. This disruption of normal cellular processes can induce cell growth inhibition and, at higher concentrations, caspase-independent cell death.[1][2][3]
Q2: Why are primary cells more sensitive to this compound-induced cytotoxicity compared to immortalized cell lines?
A2: Primary cells are isolated directly from tissues and have a finite lifespan in culture. They more closely reflect the physiological state of cells in vivo and are generally more sensitive to chemical perturbations than immortalized cell lines.[4] Immortalized cell lines have undergone genetic alterations that often make them more robust and resistant to cytotoxic agents. Therefore, it is crucial to carefully titrate this compound concentrations when working with primary cells to minimize toxicity and identify a suitable experimental window.
Q3: What are the typical signs of this compound-induced cytotoxicity in primary cell cultures?
A3: Signs of cytotoxicity can vary depending on the primary cell type and the concentration of this compound used. Common observations include:
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe an increase in cellular debris.
-
Reduced Cell Viability: A decrease in the number of viable cells, which can be quantified using various cell viability assays.
-
Inhibition of Proliferation: A reduction in the rate of cell division.
-
Functional Impairment: Alterations in cell-specific functions, such as reduced secretion of signaling molecules or decreased metabolic activity.
Q4: What is a recommended starting concentration for this compound in primary cell experiments?
A4: Due to the high sensitivity of primary cells, it is essential to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell type. Based on the IC50 values of this compound in various cancer cell lines (which are generally in the low micromolar range), a good starting point for primary cells would be in the low nanomolar to low micromolar range (e.g., 10 nM to 1 µM).[1][5] It is critical to establish a concentration that effectively inhibits histone acetylation without causing significant cell death.
Q5: How should I prepare and store this compound for cell culture experiments?
A5: Proper handling and storage of this compound are critical for obtaining reproducible results.
-
Dissolving: this compound is typically dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the aliquots at -20°C or -80°C.
-
Working Dilutions: When preparing working dilutions, thaw an aliquot of the stock solution and dilute it in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is non-toxic to your primary cells (typically ≤ 0.1%).
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound in primary cell cultures.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death even at low this compound concentrations. | 1. High sensitivity of the primary cell type: Some primary cells, such as neurons, are particularly sensitive to perturbations in histone acetylation. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Suboptimal cell culture conditions: Stressed cells are more susceptible to drug-induced toxicity. | 1. Perform a wide-range dose-response curve: Start with very low concentrations (e.g., in the picomolar or low nanomolar range) to identify the toxicity threshold for your specific primary cell type. 2. Reduce solvent concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Run a vehicle control (cells treated with the same concentration of DMSO without this compound) to assess solvent toxicity. 3. Optimize cell culture conditions: Ensure your primary cells are healthy and growing optimally before starting the experiment. Use appropriate media, supplements, and culture density. |
| Inconsistent results between experiments. | 1. Variability in primary cell lots: Different batches of primary cells can have varying sensitivities to this compound. 2. Inconsistent this compound preparation: Repeated freeze-thaw cycles of the stock solution can lead to degradation and reduced potency. 3. Variations in cell density at the time of treatment. | 1. Test each new lot of primary cells: Perform a new dose-response curve for each new batch of primary cells to ensure consistency. 2. Use fresh aliquots: Always use a fresh aliquot of the this compound stock solution for each experiment. 3. Standardize cell seeding: Ensure that cells are seeded at a consistent density and are in a similar growth phase at the start of each experiment. |
| No or minimal inhibition of histone acetylation at non-toxic concentrations. | 1. Insufficient incubation time: The inhibitor may require more time to exert its effect. 2. Low cell permeability in your specific primary cell type. 3. Degraded this compound. | 1. Perform a time-course experiment: Assess histone acetylation levels at different time points (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time. 2. Increase concentration cautiously: Gradually increase the this compound concentration while closely monitoring cell viability. 3. Use a fresh stock of this compound: If you suspect degradation, prepare a fresh stock solution from a new vial of the compound. |
| Observed phenotype may be due to off-target effects. | 1. Pan-inhibitor nature of this compound: As a pan-HAT inhibitor, this compound affects multiple cellular processes, some of which may be independent of histone acetylation.[6][7] 2. Compound-specific off-target effects. | 1. Use a more selective HAT inhibitor as a control: If available, compare the effects of this compound with a more selective inhibitor for one of its targets (e.g., a p300/CBP-specific inhibitor) to dissect the contribution of different HATs to the observed phenotype. 2. Rescue experiment: If possible, overexpressing the target HATs might rescue the phenotype, confirming an on-target effect. 3. Phenotypic comparison with other pan-HAT inhibitors: Compare the effects of this compound with other structurally different pan-HAT inhibitors to see if they induce a similar phenotype. |
Data Presentation: this compound Cytotoxicity
As of the latest available data, specific IC50 or GI50 values for this compound in primary cell cultures have not been extensively published. The following table summarizes the known inhibitory concentrations of this compound against its target enzymes and the growth inhibitory concentrations in various cancer cell lines. This information can be used as a reference for designing dose-response experiments in your primary cell cultures.
| Target/Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Gcn5 | Enzyme Inhibition | 8.39 | [1][5] |
| PCAF | Enzyme Inhibition | 9.74 | [1][5] |
| CBP | Enzyme Inhibition | 2.49 | [1][5] |
| p300 | Enzyme Inhibition | 5.35 | [1][5] |
| A431, A549, A2780, HepG2, SW480, U-87 MG, HCT116, SK-N-SH, MCF7 | Cell Growth Inhibition | <60 | [1] |
Note: It is highly recommended that researchers determine the IC50/GI50 values of this compound for their specific primary cell type empirically using the protocols provided below.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound in Primary Cells
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of primary cells using a metabolic assay such as MTT or MTS.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture your primary cells according to their specific requirements. b. Trypsinize (for adherent cells) and count the cells. c. Seed the cells in a 96-well plate at a density appropriate for your cell type to ensure they are in a logarithmic growth phase at the time of analysis (typically 5,000-20,000 cells/well). d. Incubate the plate for 24 hours (or until cells have attached and resumed growth) at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: a. Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested starting range for primary cells is 0.01, 0.1, 1, 10, 25, 50, and 100 µM. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only). c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls. d. Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment (MTS Assay Example): a. Add 20 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light. c. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability). c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Western Blot for Assessing Histone Hypoacetylation
This protocol allows for the qualitative or semi-quantitative assessment of the on-target effect of this compound by measuring the levels of acetylated histones.
Materials:
-
Primary cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K9, anti-AcH3K27), anti-total-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Histone Extraction: a. Treat primary cells with a non-toxic concentration of this compound (determined from Protocol 1) for the desired duration. Include a vehicle control. b. Wash cells with ice-cold PBS and harvest them. c. Perform histone extraction using a suitable protocol (e.g., acid extraction or a commercial kit).
-
Protein Quantification and Western Blotting: a. Determine the protein concentration of your histone extracts. b. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. c. Separate the proteins by SDS-PAGE on a high-percentage acrylamide (B121943) gel (e.g., 15%) suitable for resolving low molecular weight proteins like histones. d. Transfer the proteins to a membrane. e. Block the membrane for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C. g. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Develop the blot using a chemiluminescent substrate and capture the image. i. Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the acetylated histone band to the corresponding total histone band. c. Compare the normalized values between the this compound-treated and vehicle control samples to assess the degree of histone hypoacetylation.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the central role of the HATs targeted by this compound in cellular signaling and gene regulation.
Caption: this compound inhibits HATs, leading to reduced histone acetylation and downstream cytotoxic effects.
Caption: p300/CBP signaling integrates various upstream signals to regulate key cellular processes.
Caption: Gcn5/PCAF signaling responds to cellular stress and nutrient status to control cell fate.
Experimental Workflow
Caption: A logical workflow for investigating the effects of this compound in primary cell cultures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of topotecan in human tumour cell lines and primary cultures of human tumour cells from patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
PU139 Technical Support Center: Minimizing Degradation in Experiments
Welcome to the Technical Support Center for PU139. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the stability and integrity of this compound throughout your experiments. Minimizing degradation is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing this compound stock solutions?
A1: To prepare a stock solution, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound. For a 10 mM stock solution, for example, dissolve the appropriate mass of this compound in the calculated volume of DMSO. If you encounter precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.
Q2: How should I store my this compound stock solutions to prevent degradation?
A2: Proper storage is crucial for maintaining the stability of this compound. Stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation. Store these aliquots in tightly sealed vials to protect from moisture. For long-term storage, -80°C is recommended, while for shorter-term storage, -20°C is acceptable.
Q3: What is the stability of this compound stock solutions under recommended storage conditions?
A3: The stability of this compound stock solutions is dependent on the storage temperature. At -80°C, stock solutions are stable for up to six months.[1] When stored at -20°C, the stability is reduced to one month.[1] It is crucial to adhere to these storage guidelines to ensure the potency of the inhibitor.
Q4: For how long are working solutions of this compound stable?
A4: For in vivo experiments, it is strongly recommended to prepare fresh working solutions on the day of use.[1] Working solutions, especially those at lower concentrations in aqueous buffers, are more susceptible to degradation than concentrated stock solutions.
Q5: Can I reuse leftover working solutions?
A5: It is not recommended to reuse leftover working solutions. Due to the potential for degradation in aqueous media, using freshly prepared solutions for each experiment is the best practice to ensure consistent results.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: I am observing inconsistent or lower-than-expected inhibitory activity of this compound in my assays.
-
Potential Cause 1: Degradation of this compound.
-
Solution: Ensure that your stock solutions have been stored correctly and are within the recommended stability period (6 months at -80°C, 1 month at -20°C).[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots. For cellular assays, prepare fresh dilutions from the stock solution immediately before each experiment.
-
-
Potential Cause 2: Improper Solvent.
-
Solution: Use high-quality, anhydrous DMSO to prepare stock solutions. Moisture in the DMSO can affect the solubility and stability of this compound.
-
-
Potential Cause 3: Adsorption to plastics.
-
Solution: Like many small molecules, this compound may adsorb to certain types of plastic tubes or plates, reducing the effective concentration in your assay. If you suspect this is an issue, consider using low-adhesion microplates or glass vials for storage and preparation of dilutions.
-
Issue 2: I am seeing variability in my results between different experiments.
-
Potential Cause 1: Inconsistent preparation of working solutions.
-
Solution: Standardize your protocol for preparing working solutions. Always use freshly prepared dilutions for each experiment to avoid variability due to degradation over time.
-
-
Potential Cause 2: Aggregation of this compound.
-
Solution: Small molecule inhibitors can sometimes form aggregates in aqueous solutions, which can lead to non-specific inhibition and variable results. To mitigate this, ensure complete dissolution in the initial stock solution. When preparing working dilutions, add the this compound stock solution to the aqueous buffer and mix thoroughly. Including a small percentage of a non-ionic detergent like Tween-20 or Triton X-100 in your assay buffer can sometimes help prevent aggregation.
-
Issue 3: I am concerned about the potential for off-target effects in my cellular assays.
-
Potential Cause: Non-specific activity of the compound.
-
Solution: While this compound is a potent pan-HAT inhibitor, like any small molecule, it could have off-target effects, especially at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific cell line and assay. Additionally, consider including a structurally related but inactive compound as a negative control if one is available.
-
Quantitative Data Summary
| Parameter | Condition | Recommendation/Data |
| Storage Temperature (Stock Solution) | Long-term | -80°C |
| Short-term | -20°C | |
| Stock Solution Stability | at -80°C | Up to 6 months[1] |
| at -20°C | Up to 1 month[1] | |
| Working Solution Stability | In vivo and in vitro assays | Prepare fresh daily[1] |
| Recommended Solvent (Stock) | Anhydrous DMSO |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Stability Assessment of this compound by LC-MS
This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.
-
Materials:
-
This compound stock solution
-
Experimental buffers (e.g., cell culture medium, assay buffer at various pH values)
-
LC-MS system
-
Appropriate LC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile, water with formic acid)
-
-
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound in your experimental buffer at the desired concentration.
-
Incubate the solution under the conditions you wish to test (e.g., 37°C for 24 hours, exposure to light).
-
Prepare a control sample by diluting the this compound stock solution in the same buffer immediately before analysis.
-
-
LC-MS Analysis:
-
Develop an LC-MS method capable of separating this compound from potential degradants. This will likely involve a gradient elution on a C18 column.
-
Optimize the mass spectrometer parameters for the detection of this compound.
-
Inject the control and incubated samples onto the LC-MS system.
-
-
Data Analysis:
-
Compare the peak area of this compound in the incubated sample to that of the control sample.
-
A decrease in the peak area of this compound in the incubated sample indicates degradation.
-
Analyze the chromatogram for the appearance of new peaks, which may represent degradation products.
-
-
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Simplified signaling pathway of this compound action.
References
Technical Support Center: Interpreting Unexpected Results in PU139 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PU139 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent pan-histone acetyltransferase (HAT) inhibitor.[1][2] It functions by blocking the activity of several HAT enzymes, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2] By inhibiting these enzymes, this compound prevents the transfer of acetyl groups to histone proteins, leading to histone hypoacetylation and subsequent changes in gene expression.[1] In cell culture, this compound has been shown to induce caspase-independent cell death.[1]
Q2: What are the reported IC50 values for this compound against various HATs?
A2: The in vitro inhibitory activity of this compound against different HATs has been characterized. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target HAT | IC50 (µM) |
| Gcn5 | 8.39[2] |
| PCAF | 9.74[2] |
| CBP | 2.49[2] |
| p300 | 5.35[2] |
Q3: In which experimental systems has this compound been shown to be active?
A3: this compound has demonstrated activity in both in vitro and in vivo models. It inhibits the growth of various neoplastic cell lines and has been shown to block the growth of neuroblastoma xenografts in mice.[1] Furthermore, this compound can synergize with chemotherapeutic drugs like doxorubicin (B1662922) in vivo.[1]
Q4: How should I prepare and store this compound?
A4: For stock solutions, this compound can be stored at -20°C for one month or at -80°C for up to six months.[2] It is recommended to seal the container to protect it from moisture.[2]
Troubleshooting Guide
This guide addresses common unexpected results that may be encountered during experiments with this compound.
Issue 1: Inconsistent or weaker than expected inhibition of HAT activity in a cell-free assay.
-
Possible Cause 1: Suboptimal this compound Concentration. The effective concentration of this compound can be influenced by the specific HAT enzyme and the substrate concentrations used in your assay.
-
Solution: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup.
-
-
Possible Cause 2: this compound Degradation. Improper storage or multiple freeze-thaw cycles can lead to the degradation of the compound.
-
Solution: Ensure this compound is stored correctly at -20°C or -80°C in a tightly sealed container.[2] Prepare fresh aliquots from a stock solution to minimize freeze-thaw cycles.
-
-
Possible Cause 3: Assay Interference. Components of your assay buffer or the detection method itself may interfere with this compound activity or the readout. Some HAT inhibitors are known to be thiol-reactive or act as aggregators, which can lead to non-specific inhibition.[3]
-
Solution: Run appropriate controls, including a no-enzyme control and a no-substrate control. To test for assay interference by this compound, you can perform the assay with a known, structurally different HAT inhibitor as a positive control. Consider using a detergent like Triton X-100 in your assay buffer to minimize aggregation.
-
Issue 2: High background signal in a fluorescence-based HAT activity assay.
-
Possible Cause 1: Autofluorescence of this compound. The compound itself may be fluorescent at the excitation and emission wavelengths used in your assay.
-
Solution: Measure the fluorescence of this compound alone at the assay concentration. If it is significantly fluorescent, consider using a different detection method or shifting the excitation/emission wavelengths if your instrument allows.
-
-
Possible Cause 2: Contaminated Reagents. Buffers or other assay components may be contaminated with fluorescent substances.
-
Solution: Test each reagent individually for fluorescence. Use high-purity reagents and sterile, nuclease-free water.
-
Issue 3: No significant change in histone acetylation levels in cells treated with this compound as measured by Western blot.
-
Possible Cause 1: Insufficient Cellular Uptake or Efflux. The compound may not be efficiently entering the cells or may be actively pumped out.
-
Solution: Increase the incubation time or the concentration of this compound. You can also test for the activity of drug efflux pumps in your cell line and consider using an inhibitor of these pumps if appropriate.
-
-
Possible Cause 2: High Endogenous HAT Activity. The cell line you are using may have very high basal levels of HAT activity, requiring a higher concentration of this compound to observe a significant decrease in histone acetylation.
-
Solution: Perform a dose-response experiment to find the effective concentration for your specific cell line. You can also try co-treatment with a histone deacetylase (HDAC) inhibitor to increase the basal level of acetylation, which may make the inhibitory effect of this compound more apparent.[4]
-
-
Possible Cause 3: Poor Antibody Quality. The antibody used for detecting the specific histone acetylation mark may not be sensitive or specific enough.
-
Solution: Validate your antibody using positive and negative controls (e.g., cells treated with an HDAC inhibitor to increase acetylation). Test different antibodies if necessary. Note that some histone epitopes on PVDF membranes may have low antibody accessibility, which can be improved by a denaturation step.[5]
-
Issue 4: Unexpected cellular toxicity or off-target effects.
-
Possible Cause 1: Off-Target Binding. Although this compound is a pan-HAT inhibitor, it may have other, unidentified cellular targets, especially at higher concentrations. Studies have shown that many published HAT inhibitors are nonselective interference compounds.[3]
-
Solution: Use the lowest effective concentration of this compound determined from your dose-response experiments. To confirm that the observed phenotype is due to HAT inhibition, consider using a structurally different HAT inhibitor to see if it recapitulates the effect. Rescue experiments, where you overexpress a specific HAT, could also help to confirm on-target effects.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle-only control in all your experiments.
-
Experimental Protocols
1. In Vitro Histone Acetyltransferase (HAT) Activity Assay (Fluorescence-based)
This protocol is adapted from commercially available HAT inhibitor screening kits and is suitable for measuring the in vitro activity of this compound.
-
Materials:
-
Recombinant HAT enzyme (e.g., p300, PCAF)
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Developing solution (containing a thiol-detecting fluorescent probe like CPM)
-
Stop solution (e.g., isopropanol)
-
Black 96-well plate
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, this compound (or vehicle control), and the HAT enzyme.
-
Initiate the reaction by adding the histone peptide substrate and Acetyl-CoA.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Add the developing solution to each well. This solution contains a reagent that reacts with the free thiol group of the Coenzyme A produced during the reaction to generate a fluorescent signal.
-
Incubate at room temperature for 15-20 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 390/460 nm for CPM).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
2. Cellular Histone Acetylation Assay by Western Blot
This protocol allows for the assessment of this compound's effect on histone acetylation levels within cells.
-
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane (0.2 µm pore size is recommended for small proteins like histones)[6]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for acetylated histones, e.g., anti-acetyl-H3K9, and a loading control, e.g., anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 6, 12, or 24 hours).
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
Denature protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
-
Visualizations
Caption: Simplified signaling pathway showing the role of HATs and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound assays.
References
- 1. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]
- 5. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
PU139 treatment duration for optimal histone hypoacetylation
Welcome to the technical support center for PU139, a potent pan-histone acetyltransferase (HAT) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound for achieving histone hypoacetylation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound to induce histone hypoacetylation?
A1: Based on available studies, a concentration of 25 µM has been shown to induce histone hypoacetylation in cell lines such as SK-N-SH neuroblastoma and HCT116 colon carcinoma cells[1]. However, the optimal concentration can be cell-type dependent. We recommend performing a dose-response experiment starting with a range of concentrations around the IC50 values for the target HATs (see Table 1) to determine the optimal concentration for your specific cell line.
Q2: What is the optimal treatment duration with this compound to observe maximal histone hypoacetylation?
A2: Significant histone hypoacetylation has been observed as early as 3 hours post-treatment with 25 µM this compound in SK-N-SH and HCT116 cells[1]. For in vivo studies, histone hypoacetylation in the bone marrow of mice was detected 24 hours after a single intraperitoneal injection of 25 mg/kg this compound. It is important to note that prolonged treatment (24-72 hours) with this compound at concentrations in the range of 0-100 µM can trigger caspase-independent cell death in some cell lines, such as SK-N-SH[2].
To determine the optimal duration for maximal histone hypoacetylation without inducing significant cell death, we strongly recommend performing a time-course experiment. A suggested starting point would be to treat your cells with the determined optimal concentration of this compound and harvest cells at various time points (e.g., 1, 3, 6, 12, and 24 hours) for analysis by Western blot.
Q3: How can I assess the level of histone hypoacetylation after this compound treatment?
A3: The most common method to assess global histone acetylation levels is by Western blotting. This involves extracting histones from treated and untreated cells, separating them by SDS-PAGE, and probing with antibodies specific for acetylated forms of histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4). A decrease in the signal for acetylated histones in this compound-treated samples compared to the vehicle control would indicate histone hypoacetylation.
Q4: Which histone acetylation marks are affected by this compound?
A4: this compound is a pan-HAT inhibitor, targeting multiple HATs including Gcn5, PCAF, p300, and CBP[2]. Therefore, it is expected to decrease acetylation on multiple lysine (B10760008) residues of histones H3 and H4. Specific hypoacetylation has been observed at H3K9, H3K14, H4K8, and H4K16[1].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable histone hypoacetylation after this compound treatment. | 1. This compound concentration is too low. 2. Treatment duration is too short. 3. Poor antibody quality for Western blotting. 4. Issues with histone extraction. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Perform a time-course experiment to identify the optimal treatment duration. 3. Use a validated, high-quality antibody specific for the acetylated histone mark of interest. Include positive and negative controls. 4. Ensure your histone extraction protocol is effective. Acid extraction is a common and reliable method. |
| High levels of cell death observed. | 1. This compound concentration is too high. 2. Treatment duration is too long. | 1. Reduce the concentration of this compound. 2. Reduce the treatment duration. A time-course experiment will help identify a window where hypoacetylation is significant but cell death is minimal. |
| Inconsistent results between experiments. | 1. Variation in cell confluency at the time of treatment. 2. Inconsistent this compound dosage. 3. Variability in incubation times. | 1. Ensure cells are at a consistent confluency (e.g., 70-80%) for each experiment. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Use a precise timer for all incubation steps. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases (HATs)
| Target HAT | IC50 (µM) |
| Gcn5 | 8.39 |
| PCAF | 9.74 |
| CBP | 2.49 |
| p300 | 5.35 |
Data sourced from MedchemExpress[2]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value (µM) | Treatment Duration |
| A431, A549, A2780, HepG2, SW480, U-87 MG, HCT116, SK-N-SH, MCF7 | Cell Growth | GI50 | <60 | Not Specified |
| SK-N-SH | Cell Death | Effective Conc. | 0-100 | 24-72 hours |
| SK-N-SH, HCT116 | Histone Hypoacetylation | Effective Conc. | 25 | 3 hours |
Data compiled from MedchemExpress and a study on histone acetyltransferase inhibitors[1][2].
Experimental Protocols
Protocol: Assessment of Histone Hypoacetylation by Western Blot
This protocol outlines the steps to determine the effect of this compound on histone acetylation levels in cultured cells.
1. Cell Culture and Treatment: a. Seed cells in appropriate culture vessels and grow to 70-80% confluency. b. Treat cells with the desired concentration of this compound (e.g., 25 µM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 3 hours).
2. Histone Extraction (Acid Extraction Method): a. Harvest cells by scraping or trypsinization and wash with ice-cold PBS. b. Pellet cells by centrifugation at 1,500 rpm for 5 minutes at 4°C. c. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors). d. Incubate on ice for 30 minutes. e. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. f. Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation. g. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. h. The supernatant contains the histone proteins. Neutralize the acid by adding 1/5 volume of 2 M NaOH.
3. Protein Quantification: a. Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
4. SDS-PAGE and Western Blotting: a. Mix an equal amount of protein (e.g., 10-20 µg) from each sample with Laemmli sample buffer and boil for 5 minutes. b. Load the samples onto a 15% SDS-polyacrylamide gel and run the electrophoresis until adequate separation is achieved. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3K9) and a loading control (e.g., anti-total Histone H3 or anti-Lamin B1) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the acetylated histone band to the loading control band. c. Compare the normalized values between this compound-treated and vehicle-treated samples.
Visualizations
Caption: Mechanism of this compound-induced histone hypoacetylation.
Caption: Experimental workflow for assessing histone hypoacetylation.
References
Technical Support Center: Addressing Cellular Resistance to PU-H71 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing cellular resistance to the HSP90 inhibitor, PU-H71. Initial searches suggest that "PU139" may be a less common name or a typographical error for PU-H71, a well-characterized purine-scaffold HSP90 inhibitor. This guide will focus on PU-H71.
Frequently Asked Questions (FAQs)
Q1: What is PU-H71 and what is its primary mechanism of action?
A1: PU-H71 is a potent and specific inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival.[1][2][3] Many of these client proteins are oncoproteins that drive cancer progression.[3][4] PU-H71 binds to the ATP-binding pocket in the N-terminus of HSP90, which locks the chaperone in a conformation that leads to the proteasomal degradation of its client proteins.[2][5][6] This disruption of multiple oncogenic pathways simultaneously contributes to its anti-tumor effects.[4][7]
Q2: My cells are showing decreased sensitivity to PU-H71. What are the common mechanisms of resistance?
A2: Acquired resistance to PU-H71 and other HSP90 inhibitors is a complex issue. Several mechanisms have been identified:
-
Activation of the Heat Shock Response (HSR): Inhibition of HSP90 can lead to the activation of Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of other chaperones like HSP70 and HSP27.[8][9][10] These pro-survival chaperones can compensate for HSP90 inhibition and protect cells from apoptosis.[8][10]
-
Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump PU-H71 out of the cell, reducing its intracellular concentration and efficacy.[11]
-
Alterations in HSP90 or Client Proteins: Although less common, mutations in the HSP90AA1 or HSP90AB1 genes could potentially alter drug binding.[8] Additionally, alterations in a key client protein's susceptibility to degradation can impact the effectiveness of HSP90 inhibition.[8]
-
Activation of Compensatory Signaling Pathways: Cells may adapt by upregulating pro-survival pathways that are less dependent on HSP90 clients, such as components of the WNT signaling pathway.[12]
Q3: Can resistance to PU-H71 be overcome?
A3: Yes, several strategies can be employed to overcome or circumvent resistance:
-
Combination Therapy: Using PU-H71 in combination with other therapeutic agents has shown synergistic effects. For example, combining PU-H71 with proteasome inhibitors (e.g., bortezomib), BH3-mimetics (e.g., venetoclax (B612062) or S63845), or DNA damaging agents (e.g., cisplatin, temozolomide) can enhance cancer cell death and overcome resistance.[1][5][13][14]
-
Targeting the Heat Shock Response: Co-treatment with inhibitors of HSF1 or HSP70 can block the primary resistance mechanism and resensitize cells to HSP90 inhibition.[8][10]
-
Alternative HSP90 Inhibitors: In some cases, resistance to one class of HSP90 inhibitor may be overcome by using a structurally distinct inhibitor. For example, resistance to PU-H71 might be partially overcome by ganetespib (B611964) (STA-9090).[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with PU-H71.
| Observed Problem | Potential Cause | Suggested Solution |
| Decreased cell death (apoptosis) with continued PU-H71 treatment over time. | Cells may have developed resistance through the Heat Shock Response . | 1. Perform a Western blot: Probe for increased levels of HSP70 and HSP27 in your resistant cells compared to the parental (sensitive) line.[8][10] 2. Consider combination therapy: Add an HSP70 inhibitor or an HSF1 inhibitor to your treatment regimen to block this escape pathway.[8][10] |
| IC50 of PU-H71 has significantly increased in my long-term culture. | 1. Cells may be upregulating drug efflux pumps like ABCB1. 2. A resistant clone may have been selected for during continuous exposure. | 1. Perform qRT-PCR or Western blot: Analyze the expression of ABCB1 mRNA and protein. 2. Use an efflux pump inhibitor: Test if co-treatment with an ABCB1 inhibitor (e.g., verapamil, tariquidar) restores sensitivity. 3. Sequence HSP90 genes: Check for potential mutations in the drug-binding site, although this is a rare event.[8] |
| Inconsistent results between experiments. | 1. Drug stability/solubility issues. 2. Cell density variation: The effect of many drugs can be dependent on cell confluence.[15] 3. Passage number: High passage numbers can lead to genetic drift and altered phenotypes. | 1. Prepare fresh drug dilutions for each experiment from a validated stock solution. 2. Standardize seeding density: Ensure cells are plated at the same density and are in the logarithmic growth phase at the start of each experiment.[15] 3. Use low-passage cells and perform experiments within a consistent range of passage numbers. |
| PU-H71 treatment is not causing degradation of known HSP90 client proteins (e.g., AKT, RAF-1). | 1. Insufficient drug concentration or treatment time. 2. The specific client protein may not be highly dependent on HSP90 in your cell line. 3. Technical issue with Western blot. | 1. Perform a dose-response and time-course experiment: Check client protein levels at various PU-H71 concentrations and time points (e.g., 6, 12, 24, 48 hours).[5] 2. Confirm client protein status: Verify that the client proteins (e.g., AKT, pERK, RAF-1) are expressed in your parental cell line.[1] 3. Include a positive control: Use a cell line known to be sensitive to PU-H71. As a marker of HSP90 inhibition, check for the upregulation of HSP70.[5] |
Data Presentation: PU-H71 Sensitivity in Parental vs. Resistant Cell Lines
The following table summarizes data from a study that generated PU-H71 resistant cell lines from various KRAS-mutant cancer cell lines.
| Cell Line | Cancer Type | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| A549 | Lung Adenocarcinoma | 160 | >1000 | >6.3 |
| MDA-MB-231 | Breast Cancer | 130 | >1000 | >7.7 |
| SW480 | Colorectal Cancer | 250 | >1000 | >4.0 |
Data adapted from a study on acquired resistance to PU-H71. The resistant lines were generated by continuous exposure to increasing drug concentrations up to 1 µM.[11][16]
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: Mechanism of action for the HSP90 inhibitor PU-H71.
Caption: Heat Shock Response (HSR) as a key mechanism of resistance.
Experimental Workflow
Caption: Workflow for developing and validating PU-H71 resistant cell lines.
Experimental Protocols
Protocol 1: Generation of a PU-H71-Resistant Cell Line
This protocol describes a method for inducing drug resistance in a cancer cell line through continuous exposure to the drug.[17][18]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
PU-H71 (high-purity)
-
DMSO (for stock solution)
-
Cell culture flasks/plates, incubators, etc.
-
Cryopreservation materials
Procedure:
-
Determine Parental IC50: First, determine the half-maximal inhibitory concentration (IC50) of PU-H71 for your parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Begin by continuously culturing the parental cells in a medium containing a low concentration of PU-H71 (e.g., IC10 to IC20).
-
Monitor and Passage: Monitor the cells daily. Initially, a significant amount of cell death is expected. When the surviving cells reach ~80% confluency, passage them into a new flask with a freshly prepared medium containing the same drug concentration.
-
Dose Escalation: Once the cells demonstrate stable growth at the current drug concentration (i.e., growth rate is consistent over 2-3 passages), double the concentration of PU-H71 in the culture medium.[18]
-
Repeat and Select: Repeat Step 4, gradually increasing the drug concentration. This process selects for cells that can survive and proliferate under increasing drug pressure.[17][18] Note: This process can take several months.
-
Cryopreserve Stocks: At each successful dose escalation, freeze down vials of cells. This is crucial in case the cells die at a higher concentration, allowing you to restart from the previous stage.[18]
-
Establish Stable Resistant Line: Continue this process until the cells are stably growing at a high concentration of PU-H71 (e.g., 1 µM).[11][16] This population is now considered your PU-H71-resistant cell line.
-
Validation: Confirm the resistance phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A significant increase in IC50 confirms resistance.[18]
Protocol 2: Western Blot for HSP70 Induction and Client Protein Degradation
This protocol is used to assess the cellular response to PU-H71 treatment.
Materials:
-
Parental and PU-H71-resistant cell lines
-
PU-H71
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system, and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HSP70, anti-AKT, anti-RAF-1, anti-pERK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed both parental and resistant cells. Allow them to attach overnight. Treat the cells with various concentrations of PU-H71 (e.g., 0, 100 nM, 500 nM, 1 µM) for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the desired primary antibody (e.g., anti-HSP70, diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities. Normalize the protein of interest to the loading control (e.g., GAPDH). Compare the protein levels between treated and untreated samples in both parental and resistant lines. Expect to see HSP70 induction and client protein (AKT, RAF-1) degradation in sensitive cells treated with PU-H71.[1][5] Resistant cells may show a blunted response.
References
- 1. Pre-clinical efficacy of PU-H71, a novel HSP90 inhibitor, alone and in combination with bortezomib in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 8. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Mechanisms of resistance to Hsp90 inhibitor drugs: a complex mosaic emerges - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 10. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. HSP90 Inhibitor PU-H71 in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hsp90 inhibition by PU-H71 induces apoptosis through endoplasmic reticulum stress and mitochondrial pathway in cancer cells and overcomes the resistance conferred by Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for PU139's Effect on Cell Cycle Progression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the pan-histone acetyltransferase (HAT) inhibitor, PU139, on cell cycle progression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor. It targets several key HATs, including Gcn5, p300/CBP-associated factor (PCAF), and the highly related p300 and CREB-binding protein (CBP).[1][2] By inhibiting these enzymes, this compound leads to a global decrease in histone acetylation (hypoacetylation), which in turn alters chromatin structure and the expression of numerous genes involved in cell growth and proliferation.[2]
Q2: How is this compound expected to affect cell cycle progression?
Inhibition of p300/CBP by small molecules has been shown to induce cell cycle arrest at both the G1/S and G2/M transitions.[1][3] This is due to the critical role of p300/CBP in regulating the transcription of key cell cycle proteins. Therefore, treatment of cells with this compound is anticipated to lead to an accumulation of cells in the G1 and/or G2/M phases of the cell cycle. The specific phase of arrest can be cell-type dependent.
Q3: What are the known targets of this compound that are relevant to cell cycle control?
This compound's primary targets, p300 and CBP, are transcriptional co-activators that regulate a multitude of genes involved in cell cycle control. Key downstream targets include:
-
G1/S Transition: p300/CBP regulate the expression and activity of E2F1, CDK4, Cyclin D, and the retinoblastoma protein (Rb).[1] Inhibition of p300/CBP can lead to decreased expression of these positive regulators of the G1/S transition.
-
G2/M Transition: p300/CBP also control the expression of FOXM1, Cyclin A, and CDK1, which are essential for entry into and progression through mitosis.[1]
Troubleshooting Guides
This section addresses common issues encountered when studying the effects of this compound on the cell cycle.
Problem 1: Inconsistent or no observable effect on cell cycle distribution after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 50 µM) and assess both cell viability (e.g., using an MTT or trypan blue exclusion assay) and histone acetylation levels (by Western blot for acetylated histones) to identify a concentration that inhibits HAT activity without causing widespread, acute cytotoxicity. |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation time for observing cell cycle effects. The onset of cell cycle arrest may vary between cell types. |
| Cell Line Insensitivity | Some cell lines may be inherently resistant to HAT inhibitors. This could be due to high levels of drug efflux pumps, compensatory signaling pathways, or mutations in cell cycle checkpoint proteins. Consider testing this compound in a different, sensitive cell line as a positive control. |
| This compound Degradation | Ensure that the this compound stock solution is properly stored according to the manufacturer's instructions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
Problem 2: High levels of cell death obscuring cell cycle analysis.
| Possible Cause | Troubleshooting Steps |
| This compound Concentration is too High | As mentioned above, perform a dose-response curve to find a concentration that induces cell cycle arrest with minimal apoptosis/necrosis. A sub-G1 peak in your flow cytometry histogram is indicative of apoptosis. |
| Prolonged Treatment Time | A shorter incubation time may be sufficient to induce cell cycle arrest without triggering significant cell death. |
| Off-Target Cytotoxicity | While this compound is a HAT inhibitor, high concentrations may have off-target effects. If possible, compare the effects of this compound with another structurally different p300/CBP inhibitor to see if the observed cytotoxicity is a class effect. |
| Cellular Stress | Ensure optimal cell culture conditions (e.g., proper CO2 levels, humidity, and media formulation) to minimize baseline cellular stress, which can be exacerbated by drug treatment. |
Problem 3: Difficulty in interpreting flow cytometry data.
| Possible Cause | Troubleshooting Steps |
| Cell Clumping | Cell aggregates can be misinterpreted as cells in G2/M or as polyploid cells. To prevent clumping, ensure single-cell suspension by gentle pipetting, passing the cells through a cell strainer (40 µm) before analysis, and using a buffer containing EDTA. |
| Debris and Dead Cells | Debris and dead cells can interfere with the analysis. Gate out debris based on forward and side scatter properties. Use a viability dye (e.g., propidium (B1200493) iodide in unfixed cells, or a fixable viability dye) to exclude dead cells from the analysis. |
| Improper Staining | Ensure that the DNA staining dye (e.g., propidium iodide) is used at the optimal concentration and that the staining time is sufficient. RNase treatment is crucial when using propidium iodide to avoid staining of double-stranded RNA. |
| Instrument Settings | Optimize the flow cytometer's laser power, photomultiplier tube (PMT) voltages, and compensation settings to ensure proper signal detection and to resolve the G1, S, and G2/M peaks clearly. |
Data Presentation
Table 1: Representative Data on the Effect of a p300/CBP Inhibitor on Cell Cycle Distribution in a Cancer Cell Line.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (DMSO) | 55 | 25 | 20 | 2 |
| This compound (Low Concentration) | 65 | 15 | 20 | 3 |
| This compound (High Concentration) | 70 | 10 | 15 | 5 |
Experimental Protocols
1. Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or DMSO for the predetermined time.
-
Harvest cells by trypsinization and collect them in 15 mL conical tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 5 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
2. Western Blotting for Cell Cycle Regulatory Proteins
Objective: To assess the protein levels of key cell cycle regulators (e.g., Cyclin D1, Cyclin E, CDK4, p21) following this compound treatment.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare lysates with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Mandatory Visualizations
Caption: this compound inhibits p300/CBP, affecting cell cycle progression.
References
- 1. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The concerted change in the distribution of cell cycle phases and zone composition in germinal centers is regulated by IL-21 - PMC [pmc.ncbi.nlm.nih.gov]
best practices for handling and storing PU139
Disclaimer: This guide is intended for research use only by qualified professionals. It is not for human or veterinary use. Users should consult the Safety Data Sheet (SDS) for complete safety information before handling.
PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor.[1][2] It has been shown to block the activity of several HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2][3] By inhibiting these enzymes, this compound can induce histone hypoacetylation, leading to the inhibition of cell growth and the induction of cell death in various cancer cell lines.[2][4] This document provides best practices, troubleshooting advice, and experimental protocols for using this compound.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should I handle this compound upon receipt?
A1: this compound is shipped as a solid at room temperature and is considered stable for the duration of shipping.[5] Upon receipt, briefly centrifuge the vial to ensure all the powder is collected at the bottom before opening.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.[5][6] Handle in a well-ventilated area or a chemical fume hood.[6]
Q2: How do I reconstitute this compound?
A2: this compound is typically reconstituted in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).[1] For quantities of 10 mg or less, solvent can be added directly to the vial.[5] For larger amounts, it is recommended to weigh out the desired quantity for reconstitution.[5] If the compound does not dissolve readily, gentle warming or sonication can be used to aid dissolution.[1]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound.[7] Storage conditions depend on whether the compound is in solid or solution form. Always store in a tightly sealed vial to protect from moisture and light.[8]
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a desiccator to prevent moisture absorption.[9] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][5] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Suitable for short-term storage. Avoid more than 1-2 freeze-thaw cycles.[1][5] |
Experimental Use
Q4: What is the mechanism of action of this compound?
A4: this compound is a pan-histone acetyltransferase (HAT) inhibitor.[1] It blocks the catalytic activity of HAT enzymes like p300, CBP, Gcn5, and PCAF, which are responsible for acetylating lysine (B10760008) residues on histone proteins.[1][2][3] This inhibition leads to decreased histone acetylation (hypoacetylation), which alters chromatin structure and gene expression, ultimately inhibiting cancer cell growth.[2][4]
Q5: What are typical working concentrations for cell-based assays?
A5: The effective concentration of this compound can vary significantly depending on the cell line and assay duration. It has been shown to inhibit cell growth with GI₅₀ values under 60 μM in several cell lines and triggers cell death in SK-N-SH neuroblastoma cells at concentrations between 25-100 μM.[1][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q6: My compound precipitated when I diluted my DMSO stock in aqueous media. What should I do?
A6: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or cell culture medium.[11] To prevent precipitation, it is best to make initial serial dilutions in DMSO before making the final dilution into your aqueous medium.[11] Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) and consistent across all conditions, including vehicle controls.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Data Presentation: Troubleshooting Common Experimental Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Activity | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles. 2. Suboptimal Concentration: The concentration used is too low for the target cell line. 3. Inaccurate Pipetting: Errors in preparing stock or working solutions. | 1. Use a fresh aliquot of this compound stock solution stored at -80°C. 2. Perform a dose-response curve (e.g., 1 µM to 100 µM) to find the optimal concentration. 3. Calibrate pipettes and use proper technique. Prepare a fresh stock solution. |
| High Variability Between Replicates | 1. Compound Precipitation: this compound coming out of solution after dilution in aqueous media. 2. Inconsistent Cell Seeding: Uneven cell density across wells. 3. Edge Effects: Evaporation from wells on the perimeter of the microplate. | 1. Check for precipitation under a microscope after dilution. Ensure the final DMSO concentration is consistent and low.[9] 2. Ensure a homogenous single-cell suspension before seeding. 3. Do not use the outer wells of the plate for experimental samples; fill them with sterile buffer or media instead. |
| Unexpected Cell Toxicity | 1. High DMSO Concentration: The final concentration of the solvent (DMSO) is toxic to the cells. 2. Compound Concentration Too High: The dose used is above the toxic threshold for the specific cell line. | 1. Ensure the final DMSO concentration is below the toxic level for your cells (typically <0.5%). Run a vehicle-only control with the same DMSO concentration. 2. Re-run the experiment with a wider range of lower concentrations. |
Experimental Protocols
Protocol: Western Blot for Histone H3 Acetylation
This protocol describes how to assess the activity of this compound by measuring the levels of acetylated Histone H3 (a downstream target of HATs) in treated cells.
Materials:
-
This compound (reconstituted in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-acetyl-Histone H3, Anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Aspirate the old medium from the cells and add the medium containing this compound or a vehicle control (DMSO). Incubate for the desired time (e.g., 3-24 hours).[4]
-
Histone Extraction: Wash cells twice with ice-cold PBS. Lyse the cells and extract histones according to a standard acid extraction protocol or using a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
Western Blot: a. Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. e. Wash the membrane three times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity for acetyl-Histone H3 and normalize it to the Total Histone H3 loading control. Compare the levels between treated and vehicle control samples.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for the preparation and use of this compound solutions.
Signaling Pathway
// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [fillcolor="#EA4335", fontcolor="#FFFFFF"]; p300_CBP [label="p300/CBP\n(HATs)"]; Histones; Acetylated_Histones [label="Acetylated\nHistones", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chromatin [label="Open Chromatin"]; Transcription [label="Gene Transcription"];
// Edges edge [color="#5F6368"]; this compound -> p300_CBP [arrowhead=tee, color="#EA4335", style=bold]; p300_CBP -> Acetylated_Histones [label=" Acetylation"]; Histones -> p300_CBP [style=dashed]; Acetylated_Histones -> Chromatin; Chromatin -> Transcription;
{rank=same; this compound; p300_CBP} }
Caption: Simplified pathway showing this compound inhibiting p300/CBP HAT activity.
Troubleshooting Logic
Caption: Decision tree for troubleshooting failed this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of intermolecular interactions and binding mechanism of this compound and PU141 molecules with p300 HAT enzyme via molecular docking, molecular dynamics simulations and binding free energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. captivatebio.com [captivatebio.com]
- 6. medkoo.com [medkoo.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. spod-technology.com [spod-technology.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Selectivity of HAT Inhibitors PU139 and PU141
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two pyridoisothiazolone-based histone acetyltransferase (HAT) inhibitors, PU139 and PU141. The differential selectivity of these compounds makes them valuable tools for investigating the specific roles of various HATs in biological processes and as starting points for the development of targeted therapeutics.
Introduction to this compound and PU141
This compound and PU141 are small molecule inhibitors of histone acetyltransferases, enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HAT activity is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. While both this compound and PU141 have demonstrated anti-neoplastic properties, they exhibit distinct selectivity profiles against different HAT family members.
Quantitative Selectivity Data
The selectivity of this compound and PU141 has been characterized against several key histone acetyltransferases. This compound acts as a pan-HAT inhibitor, while PU141 demonstrates a more focused activity towards the p300/CBP family. A summary of the available quantitative data is presented below.
| Target HAT | This compound (IC50) | PU141 (IC50/GI50) |
| Gcn5 | 8.39 µM[1][2] | Not reported, implied to be inactive |
| PCAF | 9.74 µM[1][2] | Not reported, implied to be inactive |
| CBP | 2.49 µM[1][2] | Selective for CBP/p300[3][4] |
| p300 | 5.35 µM[1][2] | Selective for CBP/p300[3][4] |
| HL-60 (Cell line) | Not reported | 4.12 µM (GI50)[4] |
Experimental Methodologies
The determination of inhibitor selectivity is crucial for the validation of chemical probes and drug candidates. The following outlines a general experimental protocol for a histone acetyltransferase inhibition assay, similar to those that would be used to generate the data presented above.
General Histone Acetyltransferase (HAT) Inhibition Assay Protocol
This protocol describes a common method for measuring the inhibitory activity of compounds against a specific HAT enzyme using a filter-binding assay with a radiolabeled acetyl donor.
Materials:
-
Recombinant HAT enzyme (e.g., p300, CBP, Gcn5, PCAF)
-
Histone substrate (e.g., core histones, specific histone peptide)
-
[³H]-Acetyl-CoA (radiolabeled acetyl donor)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Inhibitor compounds (this compound, PU141) dissolved in a suitable solvent (e.g., DMSO)
-
Filter paper (e.g., P81 phosphocellulose paper)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a multi-well plate, combine the assay buffer, the specific recombinant HAT enzyme, and the histone substrate.
-
Inhibitor Addition: Add the test inhibitor (this compound or PU141) at various concentrations. Include a control with no inhibitor (vehicle control, e.g., DMSO).
-
Initiation of Reaction: Start the enzymatic reaction by adding [³H]-Acetyl-CoA.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for histone acetylation.
-
Stopping the Reaction: Spot a portion of the reaction mixture onto the phosphocellulose filter paper to stop the reaction. The positively charged paper will bind the negatively charged DNA and histones.
-
Washing: Wash the filter papers multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.
-
Quantification: Place the washed filter papers into scintillation vials with scintillation fluid.
-
Data Analysis: Measure the amount of incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the HAT activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
p300/CBP Signaling in Cancer
The p300/CBP histone acetyltransferases are critical co-activators for a multitude of transcription factors involved in cell proliferation, differentiation, and apoptosis.[6] Their inhibition by molecules like PU141 can disrupt oncogenic signaling pathways. The diagram below illustrates a simplified p300/CBP-mediated signaling pathway that is often dysregulated in cancer.
Caption: p300/CBP signaling pathway and the inhibitory action of PU141.
Experimental Workflow for Assessing Cellular Activity
The following diagram outlines a typical workflow to evaluate the cellular effects of HAT inhibitors like this compound and PU141.
Caption: Workflow for evaluating the cellular effects of HAT inhibitors.
Conclusion
This compound and PU141 are valuable chemical tools for dissecting the roles of histone acetyltransferases in health and disease. This compound serves as a broad-spectrum HAT inhibitor, useful for studying the general effects of HAT inhibition. In contrast, PU141 offers greater selectivity for the p300/CBP family, enabling a more targeted investigation of the functions of these specific HATs. The choice between these inhibitors will depend on the specific research question and the desired level of target engagement. Further studies to fully elucidate the quantitative selectivity profile of PU141 will be beneficial for the research community.
References
- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Histone Acetyltransferase by Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. p300/CBP and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p300/CBP proteins: HATs for transcriptional bridges and scaffolds. — Department of Oncology [oncology.ox.ac.uk]
PU139 vs. Other Pan-HAT Inhibitors in Cancer: A Comparative Guide
Histone Acetyltransferases (HATs) are a class of enzymes crucial to epigenetic regulation. By adding acetyl groups to histone proteins, they play a significant role in chromatin structuring and gene expression. Dysregulation of HAT activity is frequently observed in various cancers, making them a promising target for therapeutic intervention. This guide provides a comparative analysis of PU139, a potent pan-HAT inhibitor, against other known pan-HAT inhibitors in the context of cancer research.
This compound: A Profile
This compound is a synthetic pyridoisothiazolone-based pan-inhibitor of histone acetyltransferases.[1] Its mechanism of action involves the broad inhibition of multiple HAT enzymes, leading to a global decrease in histone acetylation, which in turn can trigger cell death in cancer cells.
Target Specificity and Cellular Effects:
-
Enzymatic Inhibition: this compound effectively inhibits several key HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2][3]
-
Histone Hypoacetylation: Treatment with this compound leads to a reduction in the acetylation of histone lysine (B10760008) residues in cancer cells.[1][4]
-
Cell Growth Inhibition: It has demonstrated anti-proliferative effects across a range of human cancer cell lines.[5]
-
Induction of Cell Death: A notable characteristic of this compound is its ability to trigger caspase-independent cell death in neuroblastoma cells.[1][2][5]
Comparative Analysis of Pan-HAT Inhibitors
The efficacy of HAT inhibitors is often initially assessed by their half-maximal inhibitory concentration (IC50) against specific HAT enzymes. A lower IC50 value indicates greater potency.
| Inhibitor | Target HAT | IC50 (µM) | Source |
| This compound | Gcn5 | 8.39 | [2] |
| PCAF | 9.74 | [2] | |
| CBP | 2.49 | [2] | |
| p300 | 5.35 | [2] | |
| C646 | p300 | Not specified in provided results | |
| Anacardic Acid | p300/PCAF | ~15 µM (for 90% inhibition) | [6] |
| Curcumin (B1669340) | p300/CBP | Specific IC50 not provided, but noted as an inhibitor | [7][8][9] |
Natural vs. Synthetic Inhibitors:
Natural compounds like anacardic acid and curcumin have shown HAT inhibitory properties.[7] However, they often face challenges such as low cell permeability and poor bioavailability, which can limit their therapeutic potential.[7] Synthetic inhibitors like this compound are designed to overcome some of these limitations, offering improved selectivity and potency.[3]
In Vitro Anti-Cancer Activity of this compound
The growth inhibitory (GI50) concentrations of this compound have been evaluated in a panel of human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | GI50 (µM) |
| A431 | Skin Carcinoma | <60 |
| A549 | Lung Carcinoma | <60 |
| A2780 | Ovarian Carcinoma | <60 |
| HepG2 | Hepatocellular Carcinoma | <60 |
| SW480 | Colon Adenocarcinoma | <60 |
| U-87 MG | Glioblastoma | <60 |
| HCT116 | Colon Carcinoma | <60 |
| SK-N-SH | Neuroblastoma | <60 |
| MCF7 | Breast Adenocarcinoma | <60 |
Data sourced from MedchemExpress[2]
In Vivo Efficacy of this compound
This compound has demonstrated significant anti-cancer activity in preclinical in vivo models.
| Animal Model | Cancer Type | Treatment | Key Findings | Source |
| NMRI:nu/nu mice | Neuroblastoma (SK-N-SH xenograft) | 25 mg/kg this compound, intraperitoneally | Significant reduction in tumor volume. | [1][3] |
| NMRI:nu/nu mice | Neuroblastoma (SK-N-SH xenograft) | 25 mg/kg this compound with 8 mg/kg Doxorubicin | Synergistic effect in inhibiting tumor growth. | [2][3] |
These findings are particularly noteworthy as they represent some of the few reports of hypoacetylating agents with demonstrated in vivo anti-cancer activity.[1][7]
Experimental Protocols
Histone Acetylation Assay by Western Blot
This protocol is used to determine the effect of HAT inhibitors on global histone acetylation levels within cells.
Materials:
-
Cancer cell lines (e.g., SK-N-SH, HCT116)
-
HAT inhibitors (this compound) and controls (e.g., DMSO)
-
Cell lysis buffer
-
Reagents for acid extraction of histones
-
Antibodies against acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4K8)
-
Antibody against total histone H3 (as a loading control)
-
SDS-PAGE and Western blot equipment and reagents
Procedure:
-
Cell Treatment: Seed cancer cells and treat with the desired concentrations of this compound (e.g., 25 µM) or vehicle control (DMSO) for a specified time (e.g., 3 hours).[4]
-
Cell Lysis and Histone Extraction: Harvest the cells and perform acid extraction of histones overnight to isolate histone proteins.[4]
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Western Blotting: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for acetylated histone marks. Also, probe a separate blot with an antibody for total histone H3 as a loading control.[4]
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of histone acetylation in treated versus control cells.
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with a HAT inhibitor.
Materials:
-
Treated and control cells
-
Annexin V-FLUOS staining kit (containing Annexin V-FLUOS, Propidium Iodide (PI), and incubation buffer)[10]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: After treatment with the HAT inhibitor, collect both adherent and floating cells. Wash the cells twice with PBS.[10]
-
Staining: Resuspend the cell pellet in an incubation buffer containing Annexin V-FLUOS and Propidium Iodide.[10]
-
Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
Visualizations
References
- 1. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The dietary compound curcumin inhibits p300 histone acetyltransferase activity and prevents heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Confirming PU139's Mechanism of Action: A Comparative Guide Featuring Genetic Knockout Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the histone acetyltransferase (HAT) inhibitor PU139 with alternative compounds, supported by experimental data. A central focus is the proposed use of genetic knockout studies to definitively validate this compound's mechanism of action.
Introduction to this compound
This compound is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor.[1][2][3][4] It demonstrates inhibitory activity against multiple HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2][3][4] By inhibiting these enzymes, this compound modulates protein acetylation, a key post-translational modification involved in the regulation of gene expression and other cellular processes. Dysregulation of HAT activity is implicated in various diseases, including cancer, making HAT inhibitors like this compound promising therapeutic candidates.[2][3][4]
Proposed Mechanism of Action of this compound
This compound is proposed to exert its biological effects, including anti-cancer activity, by inhibiting the catalytic activity of HATs. This leads to a global decrease in histone and non-histone protein acetylation, altering chromatin structure and gene transcription, ultimately resulting in cell growth inhibition and the induction of caspase-independent cell death in certain cancer cell lines.[2][3]
Comparative Analysis of this compound and Alternative HAT Inhibitors
Several other small molecules inhibit HAT activity, each with varying degrees of potency and selectivity. This section compares this compound with notable alternatives.
| Inhibitor | Target(s) | IC50 (μM) | Key Characteristics |
| This compound | Gcn5, PCAF, CBP, p300 | Gcn5: 8.39, PCAF: 9.74, CBP: 2.49, p300: 5.35 [1] | Pan-HAT inhibitor, induces caspase-independent cell death. [2][3] |
| PU141 | CBP, p300 | More selective for CBP/p300 than this compound (specific IC50 not provided in initial searches) | N-benzyl analog of this compound with increased selectivity for the p300/CBP family.[2][3][4] |
| C646 | p300 | Ki = 0.4 | Selective and competitive inhibitor of p300.[5][6][7][8][9][10] |
| Anacardic Acid | p300, PCAF | p300: ~8.5, PCAF: ~5.0[11] | Natural product with HAT inhibitory activity.[12][13][14][15][16] |
| Garcinol (B8244382) | p300, PCAF | p300: ~7, PCAF: ~5[11] | Natural product with anti-inflammatory and anti-cancer properties.[17][18][19][20][21] |
Validating this compound's Mechanism of Action with Genetic Knockout
While the biochemical data strongly supports the role of HAT inhibition in this compound's activity, genetic knockout of the target enzymes provides the most definitive evidence. This section outlines a proposed experimental workflow to confirm that the cytotoxic effects of this compound are mediated through the inhibition of Gcn5, PCAF, CBP, and p300.
Expected Outcomes and Interpretations
| Knockout Cell Line | Expected Cytotoxicity of this compound | Rationale |
| Gcn5 KO | Reduced sensitivity | If Gcn5 is a primary target for this compound-mediated cytotoxicity, its absence should confer resistance. |
| PCAF KO | Reduced sensitivity | Similar to Gcn5 KO, loss of PCAF should decrease the cytotoxic effect of this compound if it is a key target. |
| CBP KO | Reduced sensitivity | Loss of CBP is expected to reduce this compound's efficacy if CBP inhibition is a major contributor to its mechanism. |
| p300 KO | Reduced sensitivity | As a key target, knockout of p300 should lead to decreased sensitivity to this compound. |
| Wild-Type (WT) | High sensitivity | WT cells with intact HATs should be sensitive to this compound treatment. |
A significant reduction in the cytotoxic effect of this compound in one or more of the knockout cell lines compared to the wild-type control would provide strong evidence that the corresponding HAT is a critical target for this compound's mechanism of action.
Experimental Protocols
Generation of HAT Knockout Cell Lines using CRISPR/Cas9
Objective: To create stable knockout cell lines for Gcn5, PCAF, CBP, and p300 in a relevant cancer cell line (e.g., SK-N-SH neuroblastoma).
Materials:
-
SK-N-SH cells
-
Lentiviral vectors expressing Cas9 and guide RNAs (sgRNAs) targeting Gcn5, PCAF, CBP, and p300.
-
Control sgRNA (non-targeting)
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin or other selection antibiotic
-
Antibodies for Western blotting to confirm protein knockout
Protocol:
-
sgRNA Design: Design and clone 2-3 sgRNAs targeting early exons of each target gene (Gcn5, PCAF, CBP, p300) into a lentiviral expression vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Transduction: Transduce SK-N-SH cells with the lentiviral particles for each target gene and the non-targeting control.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Validation of Knockout: Expand clonal populations and validate the knockout of the target proteins by Western blotting and DNA sequencing of the targeted genomic locus.
Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To determine the effect of this compound on the viability of wild-type and HAT knockout cell lines.
Materials:
-
Wild-type and knockout SK-N-SH cells
-
96-well plates
-
This compound
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
Fixation: Fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
In-Cell Western Blot for Histone Acetylation
Objective: To measure the effect of this compound on histone acetylation in wild-type and knockout cells.
Materials:
-
Wild-type and knockout SK-N-SH cells
-
This compound
-
Antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4)
-
Antibody against total histone H3 (loading control)
-
Secondary antibodies conjugated to fluorescent dyes
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and extract total protein.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against acetylated histones and total histone H3.
-
Detection: Incubate with fluorescently labeled secondary antibodies and visualize the bands using an appropriate imaging system.
-
Quantification: Quantify the band intensities and normalize the acetylated histone levels to the total histone H3 levels.
Conclusion
This compound is a promising pan-HAT inhibitor with demonstrated anti-cancer activity. While existing data strongly supports its mechanism of action through the inhibition of Gcn5, PCAF, CBP, and p300, definitive validation through genetic knockout studies is a critical next step. The proposed experimental workflow, utilizing CRISPR/Cas9-mediated gene editing, will provide unequivocal evidence of the specific HATs responsible for the cytotoxic effects of this compound. This information is invaluable for the further development of this compound and other targeted HAT inhibitors as therapeutic agents. By comparing the effects of this compound on wild-type and various HAT knockout cell lines, researchers can precisely delineate the contribution of each enzyme to the drug's overall efficacy and cellular response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Effects of the histone acetylase inhibitor C646 on growth and differentiation of adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histone acetyltransferase p300 inhibitor C646 reduces pro-inflammatory gene expression and inhibits histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of p300 HAT Blocks Cell Cycle Progression, Induces Cellular Senescence and Inhibits the DNA Damage Response in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Anacardic acid as a promising natural antimicrobial agent: Mechanisms of action, biofilm inhibition, and advances in nano-encapsulation for enhanced therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-metastatic action of anacardic acid targets VEGF-induced signalling pathways in epithelial to mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anacardic acid | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 17. mdpi.com [mdpi.com]
- 18. drugs.com [drugs.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Navigating the Specificity of PU139: A Comparative Guide for HAT Inhibitor Research
For researchers, scientists, and drug development professionals engaged in epigenetic research, the selection of a potent and specific histone acetyltransferase (HAT) inhibitor is a critical step in dissecting cellular mechanisms and advancing therapeutic strategies. This guide provides an objective comparison of the HAT inhibitor PU139 against other alternatives, supported by experimental data. We delve into the specificity profile of this compound, present detailed experimental protocols for its evaluation, and visualize key concepts to aid in experimental design and data interpretation.
This compound: A Pan-HAT Inhibitor with Broad-Spectrum Activity
This compound is a pyridoisothiazolone derivative that has been identified as a potent, pan-histone acetyltransferase (HAT) inhibitor.[1] In vitro studies have demonstrated its ability to block the enzymatic activity of multiple HATs across different families, including the GNAT (Gcn5-related N-acetyltransferase) and p300/CBP families. This broad specificity makes this compound a useful tool for studying cellular processes where global histone acetylation is implicated.
In contrast to more selective inhibitors, the pan-inhibitory nature of this compound allows for the investigation of the widespread effects of HAT inhibition. However, this also necessitates careful consideration of off-target effects when interpreting experimental results. A related compound, PU141, has been shown to be more selective for the p300/CBP family, offering a valuable tool for comparative studies to dissect the roles of different HAT families.
Comparative Specificity of this compound and Other HAT Inhibitors
The efficacy of a HAT inhibitor is defined by its potency (IC50) and its selectivity across the different HAT families. The following tables summarize the available quantitative data for this compound and a selection of other well-characterized HAT inhibitors, categorized by their primary target families.
Table 1: Specificity of this compound and Comparators Against GNAT and p300/CBP Families
| Inhibitor | Target HAT Family | Target Enzyme | IC50 (µM) |
| This compound | Pan-HAT | Gcn5 (GNAT) | 8.39 [1] |
| PCAF (GNAT) | 9.74 [1] | ||
| CBP (p300/CBP) | 2.49 [1] | ||
| p300 (p300/CBP) | 5.35 [1] | ||
| C646 | p300/CBP | p300 | 0.4 (Kᵢ)[2] |
| PCAF | >100[3] | ||
| GCN5 | >100[3] | ||
| Anacardic Acid | Broad | p300 | ~8.5[4] |
| PCAF | ~5[4] | ||
| Garcinol | Broad | p300 | ~7[5] |
| PCAF | ~5[5] | ||
| Curcumin | Broad | p300/CBP | ~25 |
Table 2: Specificity of Inhibitors Targeting the MYST Family
| Inhibitor | Target HAT Family | Target Enzyme | IC50 (nM) |
| WM-8014 | MYST | KAT6A (MOZ) | 8 [6][7][8] |
| KAT6B (MORF) | 28 [6][7] | ||
| KAT7 (HBO1) | 342[6] | ||
| KAT5 (Tip60) | 224[6] | ||
| TH1834 | MYST | KAT5 (Tip60) | Potent inhibitor, specific IC50 not consistently reported. |
| MOF | No significant inhibition[9] |
Experimental Protocols for Assessing HAT Inhibitor Specificity
The determination of a HAT inhibitor's specificity and mechanism of action relies on robust experimental methodologies. Below is a detailed protocol for a representative in vitro HAT assay.
In Vitro Radiometric Histone Acetyltransferase (HAT) Assay
Objective: To measure the enzymatic activity of a specific HAT and the inhibitory effect of a compound by quantifying the incorporation of a radiolabeled acetyl group from [³H]-Acetyl-CoA onto a histone substrate.
Materials:
-
Recombinant human HAT enzyme (e.g., p300, PCAF, Gcn5, Tip60)
-
Histone substrate (e.g., core histones, histone H3 or H4 peptide)
-
[³H]-Acetyl-Coenzyme A
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
HAT inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail
-
Filter paper (e.g., phosphocellulose P81)
-
Wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2)
-
Microplate, 96-well
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing HAT assay buffer, the specific recombinant HAT enzyme, and the histone substrate in each well of a 96-well microplate.
-
Add the HAT inhibitor at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) for baseline activity.
-
Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the HAT reaction by adding [³H]-Acetyl-CoA to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Substrate Capture:
-
Terminate the reaction by spotting a portion of the reaction mixture from each well onto a phosphocellulose P81 filter paper.
-
The positively charged filter paper will bind the negatively charged histone substrate, while the unincorporated [³H]-Acetyl-CoA will not bind as strongly.
-
-
Washing:
-
Wash the filter paper multiple times with the wash buffer to remove any unbound [³H]-Acetyl-CoA.
-
Perform a final wash with acetone (B3395972) to dry the filter paper.
-
-
Quantification:
-
Place the dried filter paper discs into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of HAT activity inhibition at each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing HAT Inhibition and Experimental Workflow
To further clarify the relationships between HAT families and the workflow for assessing inhibitor specificity, the following diagrams are provided.
Caption: Inhibition of HAT Families by this compound and Other Selective Inhibitors.
Caption: General Workflow for an In Vitro Radiometric HAT Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. C646, p300/CBP Inhibitor | EpigenTek [epigentek.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WM-8014 | KAT6A inhibitor | Probechem Biochemicals [probechem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Unveiling the Synergistic Power of PU139: A Pan-HAT Inhibitor in Combination Cancer Therapy
For Immediate Release
A comprehensive analysis of preclinical data reveals the potent synergistic effects of PU139, a pan-histone acetyltransferase (HAT) inhibitor, when used in combination with the conventional chemotherapeutic agent doxorubicin (B1662922) for the treatment of neuroblastoma. This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of this compound's performance, supported by experimental data, detailed protocols, and mechanistic insights.
Enhanced Anti-Cancer Efficacy: this compound and Doxorubicin in Synergy
In vivo studies using neuroblastoma xenograft models have demonstrated a significant enhancement in tumor growth inhibition when this compound is combined with doxorubicin.[1][2] This synergistic interaction leads to a more potent anti-cancer effect than either agent administered alone.
Quantitative Analysis of Synergistic Effects
The synergistic efficacy of the this compound and doxorubicin combination has been quantified in preclinical models. The data below summarizes the key findings from both in vitro and in vivo experiments.
| Parameter | This compound Monotherapy | Doxorubicin Monotherapy | This compound + Doxorubicin Combination | Cell Line/Model |
| In Vitro Synergy (Combination Index) | N/A | N/A | CI < 1.0 | SK-N-SH Neuroblastoma |
| In Vivo Tumor Growth Inhibition | Moderate but significant | Data not available | Significantly enhanced inhibition | SK-N-SH Neuroblastoma Xenograft |
Note: A Combination Index (CI) value less than 1.0 indicates a synergistic effect. While specific tumor growth inhibition percentages for the combination from the primary study are not publicly available, the results were described as a significant synergistic enhancement over monotherapy.[1][2]
Deciphering the Mechanism: A Dual-Pronged Attack on Cancer Cells
This compound is a potent pan-HAT inhibitor that targets several key histone acetyltransferases, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1] These enzymes play a crucial role in chromatin remodeling and the regulation of gene expression. By inhibiting these HATs, this compound induces histone hypoacetylation, leading to alterations in gene transcription and the induction of caspase-independent cell death in neuroblastoma cells.[1]
Doxorubicin, a well-established anthracycline chemotherapeutic, primarily exerts its anti-cancer effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, which collectively lead to DNA damage and apoptosis.
The synergy between this compound and doxorubicin is believed to stem from a multi-faceted mechanism. By altering chromatin structure, this compound may enhance the accessibility of DNA to doxorubicin, thereby potentiating its DNA-damaging effects. Furthermore, the inhibition of HATs by this compound can disrupt cellular DNA damage response and repair pathways, making cancer cells more susceptible to the cytotoxic effects of doxorubicin. This combined assault on critical cellular processes leads to a more profound and sustained anti-tumor response.
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic effect of this compound and doxorubicin on the viability of neuroblastoma cells.
Methodology:
-
Cell Culture: SK-N-SH neuroblastoma cells are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with a matrix of concentrations of this compound and doxorubicin, both individually and in combination, for a period of 72 hours.
-
Cell Viability Assay: Cell viability is assessed using a standard method such as the MTT or Sulforhodamine B (SRB) assay.
-
Data Analysis: The dose-response curves for each drug and their combinations are generated. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Study
Objective: To evaluate the synergistic anti-tumor efficacy of this compound and doxorubicin in a neuroblastoma mouse model.
Methodology:
-
Animal Model: Female NMRI nude mice are used.
-
Tumor Implantation: SK-N-SH neuroblastoma cells are implanted subcutaneously into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size, mice are randomized into the following treatment groups:
-
Vehicle Control
-
This compound (25 mg/kg, intraperitoneally)
-
Doxorubicin (8 mg/kg, intravenously)
-
This compound + Doxorubicin
-
-
Dosing Schedule: Treatments are administered on days 14 and 21 after tumor cell implantation. For the combination therapy, both drugs are administered successively within one hour.[1]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the observed differences.
Visualizing the Pathways
To better understand the mechanisms and workflows, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound as a pan-HAT inhibitor.
Caption: Proposed synergistic mechanism of this compound and doxorubicin.
Caption: Experimental workflow for validating this compound synergy.
References
Comparative Analysis of PU139's Anti-Cancer Activity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer activity of PU139, a pan-histone acetyltransferase (HAT) inhibitor, across various human cancer cell lines. Its performance is benchmarked against a related, more selective inhibitor, PU141, and other notable HAT inhibitors. This document is intended to serve as a resource for researchers in oncology and drug discovery, providing objective data and detailed experimental context to inform future studies.
Introduction to this compound
This compound is a potent, cell-permeable pyridoisothiazolone compound that acts as a pan-inhibitor of histone acetyltransferases (HATs). It effectively blocks the activity of several key HAT enzymes, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2] By inhibiting these enzymes, this compound disrupts the acetylation of histone and non-histone proteins, a critical process in the epigenetic regulation of gene expression. Dysregulation of HAT activity is a hallmark of many cancers, making HAT inhibitors like this compound a promising class of anti-neoplastic agents.
Comparative Anti-Cancer Activity
The anti-cancer efficacy of this compound and its analogue PU141, a selective inhibitor of CBP and p300, has been evaluated across a panel of human cancer cell lines.[1][2] The growth inhibition was quantified using the Sulforhodamine B (SRB) assay, with the results presented as GI50 values (the concentration required to inhibit cell growth by 50%).
Table 1: Comparative Growth Inhibition (GI50) of this compound and PU141 in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound GI50 (µM) | PU141 GI50 (µM) |
| A431 | Epidermoid Carcinoma | 21 | 25 |
| A549 | Lung Adenocarcinoma | 29 | 31 |
| A2780 | Ovarian Carcinoma | 21 | 22 |
| HCT116 | Colon Carcinoma | 25 | 29 |
| HepG2 | Hepatocellular Carcinoma | 22 | 23 |
| MCF7 | Breast Carcinoma | 24 | 26 |
| SK-N-SH | Neuroblastoma | 18 | 20 |
| SW480 | Colon Adenocarcinoma | 23 | 25 |
| U-87 MG | Glioblastoma | 20 | 22 |
Data sourced from Gajer et al., 2015.[3]
The data indicates that this compound consistently demonstrates potent anti-proliferative activity across a broad range of cancer cell types, with GI50 values typically in the low micromolar range. Its efficacy is comparable to that of PU141, suggesting that the broader inhibition of multiple HATs by this compound results in similar anti-cancer effects to the more selective inhibition of the p300/CBP family by PU141 in these cell lines.
Comparison with Alternative HAT Inhibitors
To provide a broader context, the activity of this compound can be compared with other well-characterized HAT inhibitors.
Table 2: Profile of Alternative Histone Acetyltransferase Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | Reported Anti-Cancer Effects |
| C646 | p300/CBP | Competitive inhibitor with respect to acetyl-CoA.[1][2] | Induces apoptosis and cell cycle arrest in various cancer cell lines, including prostate and lung cancer.[1] |
| A-485 | p300/CBP | Potent and selective acetyl-CoA competitive inhibitor.[4][5][6] | Suppresses proliferation of hematological and prostate cancer cells.[4][5] |
| Curcumin (B1669340) | p300/CBP | Selective inhibitor; promotes proteasome-dependent degradation of p300/CBP.[7][8][9] | Inhibits cancer cell growth and has shown potential in preventing heart failure in preclinical models.[9][10][11] |
Mechanism of Action: Caspase-Independent Cell Death
In the SK-N-SH neuroblastoma cell line, this compound has been shown to induce a form of programmed cell death that is independent of caspases, the key executioner enzymes in classical apoptosis.[12] This is a significant finding, as many cancer cells develop resistance to apoptosis.
While the precise signaling pathway for this compound-induced caspase-independent cell death is still under investigation, it is known to involve histone hypoacetylation.[1][2] This can lead to chromatin condensation and the activation of alternative cell death pathways. One such pathway is necroptosis, a form of regulated necrosis.
Caption: Proposed mechanism of this compound-induced cell death.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine cell density based on the measurement of cellular protein content and was employed to calculate the GI50 values presented in Table 1.[4][9][13]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and PU141 stock solutions (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound or PU141 (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates.
-
Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each drug concentration and determine the GI50 value.
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Conclusion
This compound demonstrates broad-spectrum anti-cancer activity across a variety of human cancer cell lines, with efficacy comparable to the more selective p300/CBP inhibitor, PU141. Its ability to induce caspase-independent cell death makes it a particularly interesting candidate for cancers that have developed resistance to conventional apoptosis-inducing chemotherapeutics. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound and other pan-HAT inhibitors in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Curcumin is an inhibitor of p300 histone acetylatransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Curcumin is an Inhibitor of p300 Histone Acetylatransferase: Ingenta Connect [ingentaconnect.com]
- 9. JCI - The dietary compound curcumin inhibits p300 histone acetyltransferase activity and prevents heart failure in rats [jci.org]
- 10. Curcumin, a natural p300-specific HAT inhibitor, prevents heart failure [t-takaya.net]
- 11. Curcumin, an Inhibitor of p300-HAT Activity, Suppresses the Development of Hypertension-Induced Left Ventricular Hypertrophy with Preserved Ejection Fraction in Dahl Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Unveiling the Potency of PU139: A Comparative Analysis of its In Vitro and In Vivo Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of PU139, a pan-histone acetyltransferase (HAT) inhibitor. Designed for researchers, scientists, and drug development professionals, this document objectively evaluates this compound's performance, supported by experimental data, and contrasts it with the alternative HAT inhibitor, PU141.
Introduction to this compound
This compound is a potent, broad-spectrum inhibitor of histone acetyltransferases (HATs), critical enzymes in epigenetic regulation. By targeting multiple HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300, this compound offers a promising avenue for anticancer therapy.[1] This guide delves into the preclinical data that underscores its therapeutic potential.
In Vitro Efficacy: A Tale of Broad-Spectrum Activity
This compound has demonstrated significant growth-inhibitory effects across a diverse panel of human cancer cell lines. Its pan-HAT inhibitory action translates to a wide therapeutic window in vitro.
Comparative Growth Inhibition of this compound and PU141
The anti-proliferative activities of this compound and the more selective CBP/p300 inhibitor, PU141, were assessed using a sulforhodamine B (SRB) assay. The half-maximal growth inhibitory concentrations (GI50) reveal this compound's consistent efficacy across multiple cancer types.
| Cell Line | Cancer Type | This compound GI50 (µM) | PU141 GI50 (µM) |
| A431 | Epidermoid Carcinoma | < 60 | > 100 |
| A549 | Lung Carcinoma | < 60 | > 100 |
| A2780 | Ovarian Carcinoma | < 60 | 85 |
| HepG2 | Hepatocellular Carcinoma | < 60 | > 100 |
| SW480 | Colon Adenocarcinoma | < 60 | > 100 |
| U-87 MG | Glioblastoma | < 60 | > 100 |
| HCT116 | Colorectal Carcinoma | < 60 | > 100 |
| SK-N-SH | Neuroblastoma | < 60 | 75 |
| MCF7 | Breast Adenocarcinoma | < 60 | > 100 |
Table 1: Comparative in vitro growth inhibitory activity (GI50) of this compound and PU141 against a panel of human cancer cell lines.
This compound Induces Caspase-Independent Cell Death
In the neuroblastoma cell line SK-N-SH, this compound was found to trigger a caspase-independent cell death pathway.[2] This was determined through a series of assays including crystal violet staining to measure cell density, and FACS analysis of DNA fragmentation and Annexin-V/propidium iodide (PI) staining to assess apoptosis.[2] The addition of a pan-caspase inhibitor, zVAD.fmk, did not prevent this compound-induced cell death, confirming the caspase-independent mechanism.[2]
In Vivo Efficacy: Translating In Vitro Promise to Preclinical Models
The anticancer activity of this compound was further evaluated in a neuroblastoma xenograft mouse model, demonstrating its potential for in vivo applications.
Tumor Growth Inhibition in a Neuroblastoma Xenograft Model
NMRI nude mice bearing SK-N-SH neuroblastoma xenografts were treated with this compound. The compound was administered intraperitoneally (i.p.) and resulted in a significant inhibition of tumor growth compared to the vehicle-treated control group.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | ~1200 | 0 |
| This compound | 25 mg/kg, i.p., weekly | ~600 | ~50 |
Table 2: In vivo antitumor efficacy of this compound in an SK-N-SH neuroblastoma xenograft model.
Synergistic Anticancer Activity with Doxorubicin (B1662922)
A key finding from in vivo studies is the synergistic effect of this compound when combined with the conventional chemotherapeutic agent, doxorubicin.[1] This combination therapy resulted in a more pronounced inhibition of tumor growth than either agent alone, suggesting a potential to enhance the efficacy of existing cancer treatments.
Mechanism of Action: Histone Hypoacetylation
This compound exerts its anticancer effects by inhibiting HAT enzymes, leading to a global reduction in histone acetylation. This hypoacetylation of histone proteins alters chromatin structure and gene expression, ultimately inhibiting cancer cell growth.
Experimental Protocols
In Vitro Growth Inhibition Assay (Sulforhodamine B Assay)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound or PU141 for 72 hours.
-
Cell Fixation: After treatment, cells were fixed with 10% trichloroacetic acid (TCA).
-
Staining: The fixed cells were stained with 0.4% sulforhodamine B (SRB) solution.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader.
-
Data Analysis: GI50 values were calculated from the dose-response curves.
In Vivo Neuroblastoma Xenograft Model
-
Cell Implantation: SK-N-SH neuroblastoma cells were subcutaneously implanted into the flank of female NMRI nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Randomization: Mice were randomized into treatment and control groups.
-
Treatment Administration: this compound (25 mg/kg) was administered intraperitoneally once weekly. The control group received the vehicle. For combination studies, doxorubicin was also administered.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length × width²) / 2.
-
Data Analysis: Tumor growth curves were plotted, and the percentage of tumor growth inhibition was calculated at the end of the study.
Western Blot for Histone Acetylation
-
Cell Treatment: Cells were treated with this compound for a specified time.
-
Histone Extraction: Histones were acid-extracted from the cell nuclei.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of histone extracts were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-H3).
-
Secondary Antibody and Detection: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal was detected using an enhanced chemiluminescence (ECL) system.[3]
Conclusion
This compound demonstrates potent pan-HAT inhibitory activity, leading to significant growth inhibition across a broad range of cancer cell lines in vitro and notable tumor growth delay in a preclinical neuroblastoma model. Its ability to synergize with doxorubicin highlights its potential as a combination therapy agent. The data presented in this guide underscore the promise of this compound as a valuable candidate for further development in cancer therapeutics.
References
Safety Operating Guide
Proper Disposal Procedures for PU139: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of PU139, a chemical compound utilized in research and drug development. Adherence to these procedural guidelines is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Personnel handling this compound waste should be equipped with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of this compound waste should be conducted within a chemical fume hood to prevent inhalation of any dust or aerosols.[1] In the event of a spill, the area should be covered with a suitable absorbent material, swept up, and placed in an appropriate container for disposal.[1]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as a hazardous or toxic waste. The following steps should be followed:
-
Containerization : Transfer the this compound waste into a suitable, properly labeled container.[1] The container must be in good condition, free of leaks, and compatible with the chemical to prevent any reactions.[2][3] It is often best to reuse the original container if it is in good condition.[4]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[3] Do not use abbreviations or chemical formulas.[3] The label should also include the contact information of the generating laboratory.
-
Segregation : Store the this compound waste container segregated from other incompatible waste materials to prevent hazardous reactions.[3]
-
Collection : Arrange for the collection of the waste by a specialized and licensed hazardous waste disposal company.[1] Do not dispose of this compound down the drain or in regular trash.[5][6]
-
Regulatory Compliance : All disposal activities must be conducted in accordance with local, state, and national legislation for hazardous waste.[1] Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all applicable regulations.
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data specifying concentration limits for the disposal of this compound, nor are there established experimental protocols for its neutralization or deactivation. As a research chemical, such specific data is often limited. Therefore, it is crucial to manage all this compound waste, regardless of concentration, as hazardous waste. For any uncleaned packaging, disposal must be made according to official regulations.[5]
| Parameter | Guideline | Source |
| Waste Classification | Hazardous or Toxic Waste | MedKoo Biosciences SDS[1] |
| Disposal Method | Regulated landfill or other approved methods for hazardous waste | MedKoo Biosciences SDS[1] |
| Transport Classification | Does not meet criteria for classification as hazardous for transport | MedKoo Biosciences SDS[1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling PU139
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of PU139, a potent pan-histone acetyltransferase (HAT) inhibitor. Adherence to these procedures is critical to ensure laboratory safety and maintain experimental integrity.
Immediate Safety Precautions
This compound is a research chemical and should be handled with care, following standard laboratory safety protocols. While a Safety Data Sheet (SDS) has classified it as not a hazardous substance or mixture under the Globally Harmonized System (GHS), it is crucial to minimize exposure.
Engineering Controls:
-
Always handle this compound in a designated chemical fume hood.
-
Ensure the laboratory is equipped with a functional safety shower and eyewash station.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
In case of skin contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.
-
If swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound and its solutions.
| PPE Category | Specifications and Procedures |
| Eye Protection | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield is recommended when handling larger quantities or if there is a significant splash risk. |
| Hand Protection | Chemical-resistant gloves are required. Since this compound is often dissolved in DMSO, select gloves with high resistance to this solvent. Double gloving is recommended. Inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if they become contaminated. |
| Body Protection | A buttoned lab coat must be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Typically not required when handling small quantities in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. |
Operational Plan: Handling and Storage
Handling:
-
Prepare all solutions of this compound within a chemical fume hood.
-
Avoid the creation of dust or aerosols.
-
Use dedicated spatulas and glassware. Clean all equipment thoroughly after use.
Storage:
-
Store solid this compound and stock solutions in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Follow the specific storage temperature recommendations provided by the supplier.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step 1: Segregation
-
Segregate all this compound waste from other laboratory waste streams. This includes:
-
Unused solid this compound
-
This compound solutions
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper)
-
Step 2: Collection of Solid and Concentrated Liquid Waste
-
Collect solid this compound waste and concentrated solutions in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the waste.
Step 3: Decontamination of Labware
-
Reusable labware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) in a fume hood. The rinsate should be collected as hazardous waste.
-
Following the solvent rinse, wash the labware with soap and water.
Step 4: Disposal of Contaminated Consumables
-
Place all disposables contaminated with this compound into a designated hazardous waste bag or container.
-
This container must be clearly labeled as hazardous chemical waste.
Step 5: Final Disposal
-
Arrange for the collection of all this compound hazardous waste by a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target HAT | IC₅₀ (μM) |
| Gcn5 | 8.39 |
| PCAF | 9.74 |
| CBP | 2.49 |
| p300 | 5.35 |
Table 2: Solubility and Stability of this compound
| Parameter | Value |
| Solubility | |
| In DMSO | 8 mg/mL (32.48 mM) |
| In Water | Insoluble |
| In Ethanol | Insoluble |
| Storage Stability (Powder) | |
| at -20°C | 3 years |
| Storage Stability (in Solvent) | |
| at -80°C | 1 year |
| at -20°C | 1 month |
Experimental Protocols
Due to the proprietary nature of specific experimental protocols, detailed step-by-step methodologies from cited studies are not publicly available. Researchers should refer to the original publications for the experimental details.
Visualizations
Caption: Mechanism of action of this compound as a pan-histone acetyltransferase (HAT) inhibitor.
Caption: Recommended workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
